N-acetyl-4-S-cysteaminylphenol

Catalog No.
S588136
CAS No.
91281-32-2
M.F
C10H13NO2S
M. Wt
211.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-acetyl-4-S-cysteaminylphenol

CAS Number

91281-32-2

Product Name

N-acetyl-4-S-cysteaminylphenol

IUPAC Name

N-[2-(4-hydroxyphenyl)sulfanylethyl]acetamide

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

InChI

InChI=1S/C10H13NO2S/c1-8(12)11-6-7-14-10-4-2-9(13)3-5-10/h2-5,13H,6-7H2,1H3,(H,11,12)

InChI Key

FDPFDQAWKAWHMY-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-Ac-4-SCAP, N-acetyl-4-S-cysteaminylphenol

Canonical SMILES

CC(=O)NCCSC1=CC=C(C=C1)O

has antimelanoma effect; structure given in first source

N-acetyl-4-S-cysteaminylphenol mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Detailed Look

NAcCAP exploits the melanogenesis pathway for targeted action. The following diagram illustrates this process, from cellular uptake to cytotoxic effects.

G NAcCAP_Entry NAcCAP enters melanocyte/melanoma cell Tyrosinase_Binding Oxidation by Tyrosinase NAcCAP_Entry->Tyrosinase_Binding Quinone_Formation Formation of cytotoxic o-Quinone Tyrosinase_Binding->Quinone_Formation ROS_GSH Generation of ROS Depletion of Glutathione (GSH) Quinone_Formation->ROS_GSH Apoptosis Activation of Apoptotic Pathways ROS_GSH->Apoptosis Melanosome_Effect Decreased melanosome transfer to keratinocytes ROS_GSH->Melanosome_Effect Antimelanoma Antimelanoma Effect Apoptosis->Antimelanoma Depigmentation Therapeutic Depigmentation Melanosome_Effect->Depigmentation

The mechanism involves several key stages:

  • Selective Uptake and Activation: Due to its structural similarity to tyrosine, NAcCAP is selectively incorporated into melanocytes and melanoma cells [1]. Inside the melanosome, the enzyme tyrosinase oxidizes NAcCAP, converting it into a highly reactive o-quinone intermediate [2] [1].
  • Induction of Cytotoxicity: This o-quinone is not a stable pigment but a potent alkylating agent [3]. It generates a surge of Reactive Oxygen Species (ROS) and simultaneously covalently binds to and depletes intracellular glutathione, a key cellular antioxidant [3] [4]. This one-two punch creates irreversible oxidative stress.
  • Cellular Outcomes: The resulting oxidative damage and alkylation trigger apoptotic cell death [1]. In non-cancerous melanocytes, this also damages cellular machinery, reducing the number of functioning melanocytes and the transfer of melanosomes to skin keratinocytes, leading to depigmentation [2].

Experimental Models & Protocols

The evidence for NAcCAP's efficacy comes from well-established preclinical models. Key methodological details are summarized below.

Experimental Area Model/Protocol Description

| In Vitro Cytotoxicity | - Cell Line: B16F10 murine melanoma cells [3].

  • Treatment: Cells incubated with varying concentrations of NAcCAP. Combination studies with buthionine sulfoximine (BSO), a glutathione synthesis inhibitor [3].
  • Assessment: Cell viability assays (e.g., MTT), measurement of glutathione depletion, and ROS detection. | | In Vivo Antimelanoma Effect | - Animal Model: C57BL/6J mice inoculated with B16 melanoma cells (subcutaneous tumors or lung colony model) [3] [5].
  • Treatment: Systemic or intratumoral administration of NAcCAP. In some studies, co-administered with L-dopa and carbidopa to enhance the tyrosinase-mediated effect [5].
  • Assessment: Tumor volume measurement, counting of lung colonies, and biodistribution studies using 14C-labeled NAcCAP to confirm selective accumulation in melanoma tissue [3]. | | In Vivo Depigmentation | - Model: Black guinea pig skin [1]; Human patients with melasma [2].
  • Treatment: Topical application of a 4% NAcCAP oil-in-water emulsion [2].
  • Assessment: Clinical evaluation of pigment lightening; histological analysis showing a decrease in functioning melanocytes and melanosome transfer [2]. |

Research and Development Context

NAcCAP is part of a broader strategy to target the melanogenesis pathway. Key related compounds include its parent molecule, 4-S-Cysteaminylphenol (4-S-CAP), and the more recently developed N-Propionyl-4-S-cysteaminylphenol (NPrCAP) [1] [4]. NPrCAP, in particular, has shown promise and is being developed as a conjugate with magnetite nanoparticles for a novel chemo-thermo-immunotherapy (CTI). In this approach, the drug delivers targeted chemotherapy, while the nanoparticles generate heat under an alternating magnetic field, killing cells and stimulating an anti-tumor immune response [4].

The evidence indicates that NAcCAP is a compelling candidate for targeted dermatological and oncological applications. Its specificity for melanin-synthesizing cells offers a significant therapeutic advantage.

References

how does N-acetyl-4-S-cysteaminylphenol work as a depigmenting agent

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

The depigmentation effect is initiated by selective uptake into active melanocytes, driven by the molecule's structural similarity to melanin precursors [1].

Once inside the melanocyte, NAcCAP enters the melanogenesis cascade. It is recognized as a substrate by tyrosinase, the key enzyme in melanin production. Tyrosinase oxidizes NAcCAP, converting it into a highly reactive ortho-quinone intermediate [1]. This quinone is not used for pigment synthesis but is instead toxic to the cell. It reacts with cellular proteins, leading to swelling of organelles, nuclear condensation, and cytoplasmic vacuolation, ultimately progressing to complete necrosis of the melanocyte [2].

This mechanism is specific to cells with high tyrosinase activity, sparing non-pigmenting cells and resulting in targeted depigmentation [1] [2]. The process leads to a measurable decrease in the number of active melanocytes and the quantity of melanosomes produced and transferred to surrounding skin cells (keratinocytes) [3].

The following diagram illustrates this targeted cytotoxic pathway:

G NAcCAP NAcCAP Tyrosinase Tyrosinase NAcCAP->Tyrosinase  Oxidation by Quinone Quinone Tyrosinase->Quinone Melanocyte_Necrosis Melanocyte_Necrosis Quinone->Melanocyte_Necrosis  Causes Depigmentation Depigmentation Melanocyte_Necrosis->Depigmentation

Experimental Data and Efficacy

Clinical and pre-clinical studies provide evidence for the efficacy of NAcCAP.

A key clinical study involving 12 patients with melasma used a 4% NAcCAP formulation in an oil-in-water emulsion applied daily [3]. The results demonstrated promising efficacy:

Improvement Level Percentage of Patients
Complete loss of melasma 8%
Marked improvement 66%
Moderate improvement 25%

Visible depigmentation was typically observed within 2 to 4 weeks of daily application. The treatment was associated with a decrease in functioning melanocytes and melanosome transfer, consistent with its proposed mechanism [3].

In animal models, NAcCAP showed a specific cytotoxic effect on melanocytes actively producing eumelanin. Intraperitoneal injection in black mice caused visible changes in hair follicle melanocytes within 4 hours, leading to progressive cell destruction and 98% depigmentation of hair follicles after regrowth [2].

Protocol Summary

For research applications, the basic protocol from the cited clinical study can be summarized as follows:

  • Compound: 4% N-acetyl-4-S-cysteaminylphenol (NAcCAP) [3].
  • Vehicle: Oil-in-water emulsion [3].
  • Application: Topical, daily application to the affected skin [3].
  • Assessment Period: Visible changes can be observed within 2 to 4 weeks [3].

Comparison to Related Compounds

NAcCAP is part of a broader family of cysteaminylphenol (CAP) derivatives being investigated for depigmentation and anti-melanoma therapy. The following table compares it to its parent compound and a related analog:

Compound Abbreviation Tyrosinase Substrate? In Vivo Depigmentation? Key Characteristics
4-S-Cysteaminylphenol 4-S-CAP Yes [1] Yes [1] Parent compound; shows anti-melanoma effects [1]
This compound NAcCAP Yes [1] Yes [1] Enhanced stability and reduced skin irritation compared to hydroquinone [3] [4]
N-Propionyl-4-S-cysteaminylphenol NPrCAP Yes [1] Yes [1] Another derivative developed for targeted melanoma therapy [1]

The acetyl group in NAcCAP is a key modification that contributes to its favorable profile compared to older agents like hydroquinone, which is known to be unstable and can cause skin irritation and dermatitis with prolonged use [3] [4].

References

N-acetyl-4-S-cysteaminylphenol tyrosinase substrate

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action as a Tyrosinase Substrate

NAcCAP is selectively incorporated into melanocytes and melanoma cells due to the unique melanogenesis pathway. The core mechanism involves its oxidation by tyrosinase, leading to cytotoxic effects.

G NAcCAP NAcCAP (N-acetyl-4-S-cysteaminylphenol) Tyrosinase Tyrosinase NAcCAP->Tyrosinase  Oxidation by Quinone N-Acetyl-4-S- cysteaminyl-1,2-benzoquinone (NAcCAQ) Tyrosinase->Quinone Cytotoxicity Cytotoxic Effects Quinone->Cytotoxicity Haptenation Haptenation: Quinone binds to cysteine residues on proteins Quinone->Haptenation ROS Reactive Oxygen Species (ROS) Cytotoxicity->ROS Apoptosis Induction of Apoptotic Cell Death Cytotoxicity->Apoptosis NeoAntigen Formation of Putative Neo-antigens Haptenation->NeoAntigen

The primary cytotoxic mechanism is oxidative stress. The reactive quinone depletes cellular glutathione and generates reactive oxygen species (ROS), damaging cellular components and leading to apoptotic cell death [1] [2]. Furthermore, the quinone can act as a hapten, covalently binding to cysteine residues in melanosomal proteins to form putative neo-antigens. This can trigger an adaptive immune response, which is the basis for its investigational use in melanoma immunotherapy [3].

Comparative Data on Cysteaminylphenol Analogues

Researchers have synthesized and tested various analogues to optimize the properties of the parent compound, 4-S-Cysteaminylphenol (4-S-CAP). The table below compares key compounds, with data synthesized from multiple studies [4].

Compound Abbreviation Tyrosinase Substrate? In Vivo Anti-Melanoma Effect? In Vivo Depigmentation?
4-S-Cysteaminylphenol 4-S-CAP Yes Yes Yes
This compound NAcCAP Yes Yes Yes
N-Propionyl-4-S-cysteaminylphenol NPrCAP Yes Yes Yes
4-S-Cysteinylphenol 4-S-CP Yes Yes/No Yes/No
2-S-Cysteaminylphenol 2-S-CAP Yes No (Not specified)

NAcCAP and NPrCAP were developed to improve upon 4-S-CAP. N-propionyl-4-S-cysteaminylphenol (NPrCAP) is a closely related and extensively researched analogue. Conjugating these compounds to magnetite nanoparticles creates a platform for chemo-thermo-immunotherapy, where the nanoparticles can generate localized heat under an alternating magnetic field, killing melanoma cells and stimulating a potent anti-tumor immune response [4] [1].

Key Experimental Models and Protocols

The following methodologies are central to evaluating the activity of NAcCAP and its analogues.

In Vitro Cytotoxicity and Selectivity Assays
  • Cell Lines: Experiments typically use human or murine melanoma cell lines (e.g., B16F1, SK-MEL-23, C32) alongside non-melanoma controls (e.g., fibroblasts, HeLa cells) to confirm selective toxicity [5] [2].
  • Viability Assays: Cytotoxicity is measured via assays like MTT or trypan blue exclusion to determine the IC50 value (concentration that inhibits 50% of cell growth). Melanoma lines generally show significantly lower IC50 values [2].
  • Mechanistic Studies: To prove tyrosinase-dependence, researchers assess cytotoxicity in high- versus low-tyrosinase activity melanoma variants [5]. Flow cytometry is used to analyze cell cycle arrest (e.g., S-phase block) and apoptosis [2].
Tyrosinase Activity and Oxidation Kinetics
  • Enzyme Source: Mushroom or mammalian tyrosinase is used.
  • Spectrophotometric Analysis: The oxidation of NAcCAP is monitored by observing the development of characteristic absorption maxima (e.g., ~326 nm and ~460 nm) corresponding to the formation of the o-quinone product (NAcCAQ). Kinetic parameters like lag time and reaction rate can be calculated [3].
  • Haptenation Evidence: The quinone's binding to thiols is demonstrated by reacting it with cysteine, N-acetylcysteine, or proteins like bovine serum albumin (BSA). Adduct formation is confirmed using techniques like HPLC and mass spectrometry [3].
In Vivo Efficacy and Depigmentation Models
  • Melanoma Models: The anti-tumor effect is tested in immunocompetent mice (e.g., C57BL/6) inoculated with syngeneic melanoma cells (e.g., B16). Test compounds are administered via intraperitoneal or intratumoral injection, and tumor volume is monitored over time [4] [6].
  • Depigmentation Models: The depigmenting efficacy is evaluated by topical application or injection in black or guinea pigs. The loss of pigment in hair (whitening) or skin is visually scored [7] [4].
  • Immunity Studies: To test for induced immunity, mice that have rejected the initial tumor after treatment are re-challenged with a second injection of melanoma cells. The involvement of CD8+ T-cells is confirmed via in vivo depletion assays [1].

References

N-acetyl-4-S-cysteaminylphenol structure and melanin precursor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action as a Melanin Precursor

N-acetyl-4-S-cysteaminylphenol is designed to exploit the melanin synthesis pathway. Its mechanism involves two primary outcomes: depigmentation and selective melanocytotoxicity.

The compound's journey from a prodrug to a cytotoxic agent is driven by the key enzyme in melanogenesis, as illustrated below:

G Prodrug This compound (Prodrug) Enzyme Tyrosinase (Melanogenic Enzyme) Prodrug->Enzyme Reactive Reactive Quinone Enzyme->Reactive Cytotoxicity Cytotoxic Effects Reactive->Cytotoxicity Depigmentation Depigmentation Cytotoxicity->Depigmentation Melanoma Antimelanoma Effect Cytotoxicity->Melanoma

  • Selective Activation: The compound acts as a tyrosinase substrate. It is selectively taken up and metabolized by melanin-producing cells (melanocytes) and melanoma cells that have high tyrosinase activity [1] [2] [3].
  • Cytotoxic Conversion: Upon entering the melanocyte, tyrosinase catalyzes the oxidation of this compound, converting it into reactive quinone compounds [2]. These quinones act as alkylating agents within the cell [2].
  • Cellular Damage: The reactive metabolites generate cytotoxic products within the cell, leading to:
    • Swelling of cellular organelles and cytoplasmic vacuolation [4].
    • Aggregation of melanin granules and nuclear condensation [4].
    • Progressive destruction of functioning melanocytes, ultimately causing cell necrosis [4].
  • Therapeutic Outcomes:
    • Depigmentation: The specific killing of active melanocytes results in a loss of skin pigment, which is useful for treating conditions like melasma [1].
    • Antimelanoma Effect: The same mechanism selectively targets and kills malignant melanoma cells, which are derived from melanocytes [2] [3].

Key Experimental Data and Efficacy

The following table summarizes quantitative findings from preclinical and clinical studies:

Study Model / Application Dosage/Concentration Key Efficacy Findings

| Human Melasma [1] | 4% topical oil-in-water emulsion | 99% of patients showed improvement:

  • 8% complete loss of lesions
  • 66% marked improvement
  • 25% moderate improvement | | B16F10 Murine Melanoma (in vivo) [2] [3] | Not specified | Significant growth inhibition of subcutaneous tumors and reduction of lung colonies. | | Selective Cytotoxicity (in vivo) [4] | Intraperitoneal injection | Visible morphological changes in melanocytes within 4 hours; caused 98% depigmentation of black mouse hair follicles. |

Key Experimental Protocols

Here are the methodologies for key experiments cited in the search results:

  • Human Trial for Depigmenting Efficacy [1]

    • Subjects: 12 patients with melanoderma (melasma).
    • Formulation: A 4% concentration of this compound was prepared in an oil-in-water emulsion base.
    • Application: Subjects applied the formulation topically on the affected skin daily.
    • Assessment: Efficacy was evaluated based on the degree of improvement in melasma lesions, categorized as "complete loss," "marked improvement," or "moderate improvement." The evaluation was conducted retrospectively.
    • Timeline: Visible depigmentation was observed within 2 to 4 weeks of daily application.
  • In Vivo Assessment of Antimelanoma Effect and Biodistribution [2]

    • Animal Model: C57BL mice were inoculated with B16F10 murine melanoma cells (subcutaneous transplants or lung colonies).
    • Test Article: 14C-labeled this compound was synthesized for tracking purposes.
    • Dosing: The radiolabeled compound was administered to the melanoma-bearing mice.
    • Biodistribution Analysis: The accumulation of radioactivity in melanoma tissues versus other tissues was measured to determine selectivity.
    • Combination Therapy: The in vivo and in vitro antimelanoma effect of combining the compound with buthionine sulfoximine (a glutathione-depleting agent) was tested.
  • In Vivo Protocol for Selective Melanocytotoxicity [4]

    • Animal Model: Black mice.
    • Administration: Intraperitoneal injection of the compound.
    • Observation Timeline: Hair follicle melanocytes were observed just 4 hours post-injection for initial changes.
    • Histological Analysis: Light and electron microscopy were used to observe progressive cellular damage, including organelle swelling, nuclear condensation, and cytoplasmic vacuolation.

Important Research Findings

  • Superior Stability and Skin Tolerance: Compared to the conventional depigmenting agent hydroquinone, this compound is reported to be more stable in formulations and less irritating to the skin [1].
  • Therapeutic Enhancement: The antimelanoma effect of this compound can be significantly enhanced when combined with buthionine sulfoximine (BSO), which depletes cellular glutathione levels. This combination increases oxidative stress and chemosensitivity in melanoma cells [2].
  • Structural Advantage: The N-acetyl derivative was developed to improve water solubility over its parent compound, 4-S-cysteaminylphenol, making it more suitable for drug development [3].

References

Comprehensive Technical Whitepaper: N-acetyl-4-S-cysteaminylphenol as a Melanogenesis-Targeting Antimelanoma Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-acetyl-4-S-cysteaminylphenol (NAcCAP) as a Biosynthesis Intermediate Analog

This compound (NAcCAP) represents a class of rationally-designed therapeutic agents that exploit the unique melanin biosynthesis pathway operative in melanocytes and their malignant counterparts, melanoma cells. As an analog of a biosynthetic intermediate in the melanogenesis pathway, NAcCAP functions as a targeted prodrug that undergoes selective oxidation within pigmented cells through the action of tyrosinase, the key enzyme in melanin production [1] [2]. This molecule is part of a broader family of sulfur-containing phenolic compounds that include 4-S-cysteaminylphenol (4-S-CAP) and its various acyl derivatives, all designed to capitalize on the heightened tyrosinase activity characteristic of malignant melanoma cells [2]. The fundamental premise behind NAcCAP's development is the metabolic targeting of melanoma cells by exploiting their unique biochemical pathway that is largely absent in other cell types, thereby minimizing off-target toxicity [3].

The strategic design of NAcCAP builds upon early observations that phenolic compounds structurally related to tyrosine, the natural substrate of tyrosinase, could be selectively toxic to melanocytes. Researchers systematically modified these structures to enhance their therapeutic index, ultimately developing the cysteaminylphenol series where cysteine or cysteamine is conjugated with phenol or catechol derivatives [2]. The acetylation of the primary amine in 4-S-cysteaminylphenol to produce NAcCAP was aimed at optimizing the pharmacokinetic properties and enhancing the selective cytotoxicity toward actively pigmenting cells [4] [5]. This molecular design allows NAcCAP to serve as an excellent substrate for tyrosinase, undergoing enzymatic oxidation to form highly reactive o-quinone intermediates that subsequently alkylate cellular nucleophiles, ultimately leading to selective cell death in melanoma cells [1] [2].

Mechanism of Action and Metabolic Activation

Molecular Mechanism of Melanocyte-Specific Cytotoxicity

The antimelanoma activity of this compound derives from its site-specific activation within pigment-producing cells through a well-defined biochemical mechanism. As a prodrug, NAcCAP enters cells through passive diffusion or active transport mechanisms, where it encounters the melanogenic enzyme machinery. In melanocytes and melanoma cells expressing tyrosinase, NAcCAP serves as an alternative substrate that undergoes enzymatic oxidation to form a highly reactive o-quinone derivative [2] [6]. This quinone intermediate is intrinsically electrophilic and readily participates in nucleophilic addition reactions with essential cellular components, particularly sulfhydryl groups on critical proteins and enzymes [1] [3]. The alkylation of these cellular nucleophiles disrupts vital metabolic processes, ultimately leading to growth inhibition and cell death specifically in pigment-producing cells [1].

The specificity of NAcCAP for melanocytic cells is reinforced by several factors. First, the oxidation activation step is catalyzed by tyrosinase, which is expressed at substantially higher levels in melanocytes and melanoma cells compared to other cell types [2]. Second, studies using whole-body autoradiography have demonstrated that related compounds like 4-S-cysteaminylphenol are selectively incorporated into melanoma tissues, further enhancing site-specific accumulation [2]. Third, electron microscopy observations reveal that NAcCAP induces progressive destruction of melanocytes characterized by swelling of membranous organelles, nuclear condensation, and cytoplasmic vacuolation, ultimately culminating in complete cell necrosis [4]. This specific cytotoxicity is particularly evident in melanocytes actively producing eumelanin, while precursor or dormant melanocytes may remain unaffected [4].

Visualization of NAcCAP Mechanism of Action

G NAcCAP NAcCAP (Prodrug) Tyrosinase Tyrosinase Oxidation NAcCAP->Tyrosinase Quinone o-Quinone Intermediate Tyrosinase->Quinone Alkylation Cellular Nucleophile Alkylation Quinone->Alkylation Effects Cellular Effects Alkylation->Effects Death Selective Melanoma Cell Death Effects->Death Melanin Melanin Biosynthesis Pathway Melanin->Tyrosinase

Figure 1: The metabolic activation pathway of NAcCAP demonstrates its selective cytotoxicity mechanism in melanoma cells through tyrosinase-mediated oxidation.

The specificity of NAcCAP's action is further evidenced by comparative studies with non-melanoma cell lines. Research has demonstrated that while NAcCAP and its analogues show potent cytotoxicity against multiple melanoma cell lines, they exhibit significantly reduced activity against non-tyrosinase containing cells such as SK-Mel-24 and ovarian cell lines [1] [7]. However, it is important to note that some highly lipophilic analogues of NAcCAP demonstrate moderate activity even against these non-melanotic cells, suggesting that interference with the melanin pathway may not be their only mode of action [1] [7]. This secondary mechanism may involve general cytotoxicity pathways that become more prominent with increased cellular uptake facilitated by enhanced lipophilicity.

Structure-Activity Relationships and Analogue Development

Structural Modifications and Cytotoxicity Correlations

Extensive structure-activity relationship (SAR) studies have been conducted on the NAcCAP scaffold to optimize its antimelanoma potency and pharmacological profile. The initial lead compound, 4-S-cysteaminylphenol, demonstrated promising melanocyte-specific toxicity but suboptimal pharmacokinetic properties [2]. The introduction of an acetyl group to form NAcCAP represented the first optimization step, which maintained the selective cytotoxicity while potentially enhancing metabolic stability [4]. Systematic modifications have primarily focused on two regions of the molecule: the acyl portion of the amide functionality and the alkyl substitution pattern adjacent to the nitrogen atom [1] [7]. These modifications aim to fine-tune the lipophilicity of the compounds, which has been correlated with enhanced cytotoxic potency across multiple melanoma cell lines [3].

Research has demonstrated that introducing two methyl groups alpha to the nitrogen significantly enhances cytotoxicity compared to the parent NAcCAP [1]. Among these tertiary amide analogues, compounds with specific acyl modifications showed particularly promising results. The cyclohexylacetamide derivative (compound 11 in the original research) emerged as the most potent compound, displaying IC₅₀ values comparable to cisplatin across multiple melanoma cell lines [1]. Other highly active analogues included the cyclohexylcarboxamide (compound 10) and the 2,2-dimethylpropanamide (compound 6) [1]. The SAR studies revealed that even subtle changes in the acyl component, such as reducing ring size, lengthening the carbon chain, or modifying the degree of chain branching, resulted in significant losses in cytotoxicity, highlighting the structural specificity required for optimal activity [1].

Quantitative Cytotoxicity Data of NAcCAP Analogues

Table 1: Comparative cytotoxicity of NAcCAP analogues against human melanoma cell lines

Compound Structural Features Melanoma Cell Lines Tested Relative Cytotoxicity Notes
NAcCAP (lead) N-acetyl, secondary amide 6 human melanoma lines Baseline activity Reference compound [1]
Compound 11 Cyclohexylacetamide, alpha-dimethyl 6 human melanoma lines Highest activity (comparable to cisplatin) IC₅₀ values similar to cisplatin [1]
Compound 10 Cyclohexylcarboxamide, alpha-dimethyl 6 human melanoma lines High activity Second most active compound [1]
Compound 6 2,2-dimethylpropanamide, alpha-dimethyl 6 human melanoma lines High activity Third most active compound [1]
N-Propionyl-CAP N-propionyl, secondary amide B16 murine melanoma Improved vs. NAcCAP Enhanced life extension in vivo [5]
Benzyl-tertiary Benzyl substituted, tertiary amide 5 melanoma lines High activity (comparable to cisplatin) Reduced hydrolysis potential [7]

The development of tertiary amide analogues represented another significant advancement in the structural optimization of NAcCAP derivatives. These compounds were designed to increase lipophilicity and reduce the potential for enzymatic hydrolysis of the amide bond [7]. Most tertiary amides demonstrated greater cytotoxicity toward melanoma cell lines compared to the parent secondary amide [7]. Specifically, benzyl-substituted compounds (4, 8, 12, and 16 in the tertiary amide series) and cyclohexylacetamide derivatives (13-15) showed the highest cytotoxicity, comparable to cisplatin [7]. The enhanced performance of these tertiary amides underscores the importance of metabolic stability in the overall therapeutic profile, in addition to optimized lipophilicity for improved cellular uptake.

Further SAR explorations examined the effect of elongating the carbon chain between the sulfur and nitrogen atoms. Interestingly, analogues containing three carbon atoms between these heteroatoms demonstrated significantly improved antimelanoma activity compared to the original two-carbon spacing [3]. The most active of these extended analogues, N-[3-[(4-hydroxyphenyl)thiol]propyl]-1-cyclohexanecarboxamide (compound 15), exhibited activity comparable to cisplatin against several cell lines while maintaining low cytotoxicity toward non-melanotic cells [3]. This structural modification highlights the potential for optimizing the molecular spacer between critical functional groups to enhance drug efficacy while maintaining selectivity.

Experimental Protocols and Methodologies

In Vitro Cytotoxicity Assessment Protocols

The evaluation of NAcCAP and its analogues for antimelanoma activity follows standardized in vitro cytotoxicity assays utilizing a panel of human melanoma cell lines with varying tyrosinase expression levels. The experimental workflow typically involves the following steps: First, cell culture preparation includes maintaining six representative melanoma cell lines (such as SK-Mel-24, which lacks tyrosinase, and multiple tyrosinase-positive lines) in appropriate media under standard conditions [1]. Second, compound treatment involves exposing these cell lines to serial dilutions of NAcCAP analogues for a specified period, typically 48-72 hours, to assess concentration-dependent effects [1] [6]. Third, viability quantification employs established methods such as the MTT assay, which measures mitochondrial reductase activity as a proxy for cell viability [6].

The protocol specifics require careful attention to several critical parameters. The compound solubility must be ensured using appropriate vehicles such as DMSO, with final concentrations not exceeding 0.1% to avoid solvent toxicity [1]. The incubation conditions should maintain standard cell culture environments (37°C, 5% CO₂) throughout the treatment period [6]. Additionally, control groups must include both untreated cells (negative control) and cells treated with reference chemotherapeutic agents like cisplatin (positive control) to establish comparative efficacy [1]. The IC₅₀ values are calculated from dose-response curves generated using at least three independent experiments, each performed in triplicate, to ensure statistical reliability [1]. For mechanistic studies, additional experiments evaluating tyrosinase dependency should include parallel assessments in non-melanotic cell lines (e.g., ovarian carcinoma lines) to confirm melanin pathway-specific action [1] [7].

In Vivo Antimelanoma Efficacy Assessment

The translational assessment of NAcCAP analogues involves rigorous in vivo efficacy models that evaluate both antitumor potential and systemic toxicity. The standard protocol utilizes syngeneic murine melanoma models (such as B16F10 tumors in C57BL/6 mice) or human melanoma xenografts in immunocompromised mice [2] [5]. The experimental sequence begins with tumor implantation, where melanoma cells are injected subcutaneously into the flank of the animals. Once palpable tumors develop (typically reaching 50-100 mm³), mice are randomized into treatment groups [5]. The compound administration phase follows, where NAcCAP analogues are delivered via intraperitoneal injection or other appropriate routes at predetermined doses, often ranging from 100-300 mg/kg body weight, for a defined treatment period (commonly 10-14 days) [5].

Critical parameters in the in vivo protocol include tumor volume monitoring, which is typically performed every 2-3 days using caliper measurements and calculated using the formula: volume = (length × width²)/2 [5]. The endpoint assessments include evaluation of tumor growth inhibition (calculated as percentage reduction in tumor volume compared to control groups), survival analysis (Kaplan-Meier curves and log-rank test for statistical significance), and histopathological examination of harvested tumor tissues [2] [5]. Additional evaluations may include depigmentation studies in black-haired mice (such as C57 black mice) to confirm melanocyte-specific targeting through observable coat color changes [4] [5]. For comprehensive safety assessment, body weight monitoring and hematological and biochemical parameters should be evaluated throughout the study to detect potential systemic toxicity [5].

Visualization of Experimental Workflow for Antimelanoma Evaluation

G InVitro In Vitro Assessment CellLines Melanoma Cell Panel (Tyrosinase +/-) InVitro->CellLines Treatment Compound Treatment (48-72 hours) CellLines->Treatment Viability Viability Assay (MTT, etc.) Treatment->Viability IC50 IC₅₀ Calculation Viability->IC50 InVivo In Vivo Assessment Implant Tumor Implantation InVivo->Implant Dosing Compound Administration (10-14 days) Implant->Dosing Monitoring Tumor Volume Measurement Dosing->Monitoring Analysis Endpoint Analysis Monitoring->Analysis

Figure 2: Experimental workflow for comprehensive evaluation of NAcCAP analogues spanning in vitro cytotoxicity and in vivo efficacy models.

Advanced Therapeutic Applications and Future Directions

Melanoma-Targeted Nanomedicine Approaches

Recent innovations in NAcCAP-based therapeutics have explored its incorporation into advanced drug delivery systems to enhance targeting efficiency and therapeutic outcomes. One promising approach involves the conjugation of NAcCAP analogues to magnetite nanoparticles, creating a multimodal therapeutic platform termed chemo-thermo-immunotherapy (CTI) [2]. This sophisticated system leverages the unique properties of magnetic nanoparticles that generate heat when exposed to an alternating magnetic field (AMF), enabling simultaneous chemotherapy and thermal ablation of melanoma cells [2]. The conceptual framework involves the covalent attachment of NAcCAP or its more potent derivative, N-propionyl-4-S-cysteaminylphenol (NPrCAP), to functionalized magnetite nanoparticles, creating a targeted nanomedicine that accumulates preferentially in melanoma tissue.

The therapeutic mechanism of this combinatorial approach operates on multiple levels. First, the NAcCAP component provides selective cytotoxicity through its tyrosinase-activated mechanism as previously described [2]. Second, the magnetic hyperthermia component induces direct thermal damage to melanoma cells, which are particularly vulnerable to heat stress [2]. Third, and perhaps most significantly, the hyperthermia trigger induces the expression of heat shock proteins (HSPs) that stimulate antitumor immune responses—a phenomenon termed thermo-immunotherapy [2]. This triple-action mechanism represents a significant advancement over conventional chemotherapy by addressing multiple therapeutic targets simultaneously while potentially mitigating development of treatment resistance through immune activation.

Quantitative Comparison of Therapeutic Efficacy

Table 2: In vivo efficacy comparison of selected cysteaminylphenol derivatives

Compound Model System Dosage Regimen Efficacy Outcomes Reference
NAcCAP B16 melanoma in mice 300 mg/kg for 10 days Moderate tumor growth inhibition [5]
NPrCAP B16 melanoma in mice 300 mg/kg for 10 days 36% tumor growth reduction; superior to NAcCAP [5]
4-S-CAP Murine melanoma models Varying doses Selective melanocyte toxicity; tumor growth suppression [2]
NAcCAP Human melanoma xenografts Not specified Significant suppression of tumor volume [2]
NPrCAP C57 black mice depigmentation 14 days subcutaneous 98% depigmentation of black hair follicles [5]

The future development trajectory of NAcCAP-based therapeutics points toward combination therapies with established treatment modalities. Preliminary research suggests potential synergy between melanogenesis-targeting compounds and immune checkpoint inhibitors, potentially creating a favorable tumor microenvironment for enhanced immune recognition [2]. Additionally, the exploration of structural hybrids that combine the tyrosinase-activation principle with other targeted therapeutic modalities represents a promising research direction. As the understanding of melanogenesis regulation in melanoma progression deepens, further refinement of NAcCAP analogues may yield compounds with improved pharmacokinetic profiles and reduced off-target effects, potentially expanding their application to adjuvant therapy settings and management of metastatic disease.

Conclusion

References

Comprehensive Application Notes and Protocols for N-acetyl-4-S-cysteaminylphenol in Melasma Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

N-acetyl-4-S-cysteaminylphenol is a phenolic thioether compound recognized as a novel depigmenting agent for treating melanoderma in patients with melasma. Its development was motivated by the limitations of conventional treatments like hydroquinone, which faces challenges with instability, skin irritation, and potential dermatitis with prolonged use [1]. This compound represents a targeted approach to melanin reduction by acting as a substrate for the enzyme tyrosinase, a key catalyst in the melanin synthesis pathway [1] [2].

The molecular mechanism involves the compound's metabolism within melanocytes. As a tyrosinase substrate, this compound undergoes enzymatic conversion upon exposure to tyrosinase, ultimately forming a melanin-like pigment [1]. This depigmenting effect is associated with a dual mechanism: reducing the population of functioning melanocytes and decreasing the number of melanosomes transferred to surrounding keratinocytes [1]. This targeted action makes it particularly suitable for melasma management with potentially fewer side effects compared to traditional agents.

Table 1: Key Characteristics of this compound

Property Description
Chemical Classification Phenolic thioether [1]
Primary Mechanism Tyrosinase substrate [1]
Key Advantage Selective toxicity to melanin-synthesizing cells [1]
Stability Profile Superior stability compared to hydroquinone [1]
Irritation Potential Minimal skin irritation [1]

Efficacy Data and Clinical Evidence

Clinical evidence from a retrospective study of 12 patients using a 4% concentration of this compound in an oil-in-water emulsion demonstrated promising results for melasma treatment [1].

The study reported significant clinical improvement: approximately 8% of patients showed complete loss of melasma lesions, 66% experienced marked improvement, and 25% showed moderate improvement [1]. This translates to 99% of patients achieving some level of clinical benefit. The treatment exhibits a relatively rapid onset of action, with visible changes in melanoderma typically observed within 2 to 4 weeks of daily topical application [1].

When compared to azelaic acid, another alternative to hydroquinone, this compound presents a different mechanistic approach. Azelaic acid is a non-phenolic dicarboxylic acid that competitively inhibits tyrosinase and exhibits cytotoxic effects on abnormal melanocytes [3]. While a 20% concentration of azelaic acid has been shown to be equivalent to 4% hydroquinone in efficacy [3], direct comparative studies between azelaic acid and this compound are not available in the searched literature.

Table 2: Clinical Efficacy of 4% this compound Formulation

Efficacy Parameter Result Notes
Complete Loss of Lesions 8% of patients -
Marked Improvement 66% of patients -
Moderate Improvement 25% of patients -
Overall Response Rate 99% of patients Combined complete, marked, and moderate improvement
Time to Visible Change 2-4 weeks With daily topical application

Formulation and Preparation Protocol

Recommended Formulation Composition

The following protocol outlines the preparation of a 4% this compound oil-in-water emulsion, based on the formulation used in clinical studies [1].

Materials Required:

  • This compound (active ingredient)
  • Oil phase components (e.g., cetyl alcohol, stearyl alcohol, liquid paraffin)
  • Water phase components (e.g., purified water, glycerol, surfactants)
  • Preservative system
  • Oil-in-water emulsifying system

Formulation Procedure:

  • Oil Phase Preparation: Weigh and combine oil-soluble components. Heat to 70-75°C with continuous stirring until completely melted and homogeneous.
  • Water Phase Preparation: Weigh and dissolve water-soluble components in purified water. Heat to 70-75°C.
  • Emulsification: Slowly add the oil phase to the water phase while mixing with a high-shear homogenizer. Continue homogenization for 10-15 minutes to form a primary emulsion.
  • Incorporation of Active Ingredient: Disperse this compound in the warm emulsion using continuous stirring. The active ingredient should be finely powdered to ensure uniform distribution.
  • Cooling and Preservation: Cool the emulsion to room temperature with gentle stirring. Add the preservative system when the temperature reaches below 40°C.
  • Packaging: Package the final formulation in opaque, airtight containers to protect from light and oxidation.

Experimental and Assessment Protocols

In Vitro Tyrosinase Activity Assay

Purpose: To evaluate the substrate activity of this compound with tyrosinase and its effect on melanin synthesis [1].

Materials:

  • Mushroom or mammalian tyrosinase
  • This compound test compound
  • L-tyrosine or L-DOPA control substrate
  • Phosphate buffer (pH 6.8)
  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures containing tyrosinase enzyme in phosphate buffer.
  • Add test compound at varying concentrations (e.g., 0.1-1.0 mM).
  • Incubate at 37°C for predetermined time intervals.
  • Measure absorbance at 475-490 nm to monitor dopachrome formation.
  • Compare reaction rates with control substrates to determine relative substrate efficiency.
  • Monitor pigment formation over time to confirm melanin-like polymer production.
Clinical Application Protocol

Patient Selection: Adults with diagnosed melasma, Fitzpatrick skin types III-VI, excluding pregnant or lactating women and those with known sensitivity to components.

Application Method:

  • Cleansing: Gently cleanse the affected area with a mild cleanser and pat dry.
  • Application: Apply a thin layer of the 4% formulation to cover the entire hyperpigmented area twice daily.
  • Sun Protection: During treatment, apply broad-spectrum sunscreen with SPF >30 every morning to prevent UV-induced exacerbation [3] [4].

Treatment Duration: Initial treatment period of 3 months, with evaluation at 4-week intervals.

Assessment Methods:

  • Clinical Photography: Standardized photographs under consistent lighting at baseline and each follow-up visit.
  • Melasma Area and Severity Index (MASI): Quantitative assessment of area and darkness of melasma lesions [4].
  • Patient Self-Assessment: Document patient satisfaction and any adverse effects.
  • Wood's Lamp Examination: To determine depth of pigment (epidermal, dermal, or mixed type) [3].

Integration with Melanogenesis Pathways

The therapeutic action of this compound can be understood within the broader context of melanogenesis signaling pathways. Melanin production is initiated when ultraviolet radiation stimulates keratinocytes to produce α-MSH (melanocyte-stimulating hormone), which binds to MC1R receptors on melanocytes [2]. This binding triggers intracellular cAMP production, which activates microphthalmia-associated transcription factor (MITF) [2]. MITF then upregulates the expression of tyrosinase, the key enzyme in melanin synthesis [2].

This compound enters this pathway at the critical tyrosinase activation step, acting as an alternative substrate that redirects the melanin synthesis process. The following diagram illustrates this molecular relationship:

G UVR UVR Keratinocyte Keratinocyte UVR->Keratinocyte Stimulates Alpha_MSH Alpha_MSH Keratinocyte->Alpha_MSH Produces MC1R MC1R Alpha_MSH->MC1R Binds to cAMP cAMP MC1R->cAMP Activates MITF MITF cAMP->MITF Stimulates Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Melanin Melanin Tyrosinase->Melanin Synthesizes NACAP NACAP NACAP->Tyrosinase Alternative Substrate

Figure 1: Molecular Mechanism of this compound in Melanogenesis. The diagram shows how this compound (NACAP) acts as an alternative substrate for tyrosinase, interrupting normal melanin synthesis. UVR=Ultraviolet Radiation; α-MSH=Alpha Melanocyte-Stimulating Hormone; MC1R=Melanocortin 1 Receptor; cAMP=Cyclic Adenosine Monophosphate; MITF=Microphthalmia-Associated Transcription Factor.

Safety and Compatibility Profile

This compound demonstrates a favorable safety profile compared to traditional depigmenting agents. Clinical observations indicate it is significantly less irritating to the skin than hydroquinone, making it suitable for patients who experience sensitivity to conventional treatments [1]. This reduced irritation potential is particularly valuable for long-term management of melasma, which often requires extended therapy [3].

The compound's selective toxicity to melanin-synthesizing cells contributes to its safety advantage, as it specifically targets hyperactive melanocytes without broadly affecting other skin cells [1]. This specificity may reduce the risk of non-specific cytotoxicity and resultant skin damage.

Conclusion and Research Directions

This compound represents a mechanistically distinct approach to melasma therapy through its targeted action as a tyrosinase substrate. Available evidence suggests it offers comparable efficacy to conventional agents with potentially improved tolerability [1] [5].

Future research should focus on direct comparative studies with established treatments like hydroquinone and azelaic acid, long-term safety assessment, formulation optimization for enhanced skin penetration, and combination therapies with other depigmenting agents to potentially yield synergistic effects [3] [4]. Additional investigation into its effects on different melasma subtypes (epidermal, dermal, mixed) would help refine patient selection criteria and optimize therapeutic outcomes.

References

Application Note: 4-S-Cysteaminylphenol in B16 Melanoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

4-S-Cysteaminylphenol (4-S-CAP) is a sulfur-containing tyrosine analog developed as a melanogenesis-based antimelanoma agent. Its unique mechanism relies on being a substrate for tyrosinase, the key enzyme in melanin synthesis highly expressed in melanocytes and melanoma cells [1] [2]. Within pigmented melanoma cells, tyrosinase oxidizes 4-S-CAP into highly reactive o-quinone intermediates (via a catechol derivative) [3] [4]. These quinones are believed to conjugate with and inhibit essential sulfhydryl-containing enzymes, including those critical for DNA synthesis such as DNA polymerase and thymidylate synthase, ultimately leading to selective cell death in melanin-producing cells [3] [5] [4]. This selective toxicity forms the rational basis for its application in melanoma chemotherapy.

The following diagram illustrates this targeted mechanism of action:

G 4-S-CAP Administration 4-S-CAP Administration Selective Uptake Selective Uptake 4-S-CAP Administration->Selective Uptake Tyrosinase Oxidation Tyrosinase Oxidation Selective Uptake->Tyrosinase Oxidation In Melanoma Cells o-Quinone Metabolites o-Quinone Metabolites Tyrosinase Oxidation->o-Quinone Metabolites Enzyme Conjugation & Inhibition Enzyme Conjugation & Inhibition o-Quinone Metabolites->Enzyme Conjugation & Inhibition Inhibition of DNA Synthesis Inhibition of DNA Synthesis Enzyme Conjugation & Inhibition->Inhibition of DNA Synthesis Selective Melanoma Cell Death Selective Melanoma Cell Death Inhibition of DNA Synthesis->Selective Melanoma Cell Death

Figure 1: Mechanism of 4-S-CAP Selective Toxicity in Melanoma Cells

Experimental Protocols

In Vitro Cytotoxicity and DNA Synthesis Inhibition Assay

This protocol is adapted from foundational studies demonstrating the selective killing effect of 4-S-CAP on B16 melanoma sublines [3] [4].

Table 1: Reagents and Equipment

Item Specification
Cell Lines B16 melanoma sublines with varying melanization (e.g., heavily pigmented, moderately pigmented, amelanotic); non-melanoma control cells
Culture Medium Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS), 1% Penicillin/Streptomycin, and 2% HEPES [6]
4-S-CAP Stock Dissolved in PBS or suitable solvent (e.g., DMSO) at mM concentration
Radioisotopes (^3)H-thymidine (for DNA), (^3)H-uridine (for RNA), (^3)H-leucine (for protein)

Procedure:

  • Cell Culture and Seeding: Maintain B16 sublines in complete DMEM at 37°C in a 5% CO(_2) atmosphere. Seed cells into multi-well plates (e.g., 96-well for MTT, 24-well for isotope incorporation) and allow them to adhere for 24 hours.
  • Drug Treatment: Treat cells with a range of 4-S-CAP concentrations. Include negative controls (solvent only) and positive controls (e.g., other cytotoxic agents).
  • Viability/Cytotoxicity Assessment (at 24-72 hours):
    • MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formed formazan crystals and measure absorbance at 570 nm [6].
  • Macromolecular Synthesis Inhibition (at 24 hours):
    • Pulse cells with (^3)H-thymidine, (^3)H-uridine, or (^3)H-leucine for a defined period (e.g., 1-4 hours) after drug treatment.
    • Wash cells, precipitate macromolecules, and measure incorporated radioactivity using a scintillation counter [3].
  • Data Analysis: Calculate percentage viability and percentage incorporation compared to untreated controls. The effect is highly dependent on cellular melanin content and tyrosinase activity.
In Vivo Efficacy and Lung Colony Assay

This protocol assesses the antitumor effect of 4-S-CAP in a mouse model, particularly against micrometastases [7].

Table 2: Key Components for In Vivo Study

Component Details
Animals C57BL/6 mice (syngeneic with B16 melanoma), 6-8 weeks old
Melanoma Cells B16F10 cells (selected for high metastatic potential to lungs)
4-S-CAP Preparation Dissolved in Phosphate-Buffered Saline (PBS)
Administration Route Intraperitoneal (IP) injection

Procedure:

  • Lung Colony Model Establishment: Harvest log-phase B16F10 cells and resuspend in PBS. Inject a predetermined number of cells (e.g., (1 \times 10^5) to (5 \times 10^5)) intravenously into the tail vein of mice to simulate hematogenous metastasis [7].
  • Drug Dosing:
    • Treatment Group: Administer 4-S-CAP via IP injection (e.g., a single dose or multiple doses over days). An effective dose reported is 17.5 µmol/kg (approximately 100 µg per mouse) [7] [1].
    • Control Group: Administer an equal volume of PBS only.
  • Endpoint Analysis (at 14-21 days post-inoculation):
    • Euthanize mice and carefully remove the lungs.
    • Count the number of visible black melanoma colonies on the lung surface. The data is presented as the mean number of lung colonies in the treatment group versus the control group [7].
    • For survival studies, monitor mice over time and record survival duration.

Key Data and Findings

Summary of Experimental Results

Table 3: Quantitative Summary of 4-S-CAP Effects on B16 Melanoma Models

Experimental Model Key Finding Reported Quantitative Data Citation
In Vitro: B16 Cell Lines Selective cytotoxicity correlated with melanin content. Heavily melanised cells: most effective. Moderately melanised: less effective. Amelanotic cells/Normal fibroblasts: no effect. [3] [4]
In Vitro: DNA Synthesis Profound inhibition of ^3H-thymidine incorporation. Inhibition was most pronounced in heavily melanised cells, less in moderate, and absent in amelanotic cells. [3]
In Vivo: Lung Colonies Significant suppression of lung metastasis. 4-S-CAP treated mice had significantly fewer lung colonies vs. PBS controls (P < 0.01). [7]
In Vivo: Local Tumor Growth Moderate effect on established subcutaneous tumors. Slight delay in growth; all mice eventually succumbed. Viable cell ratio in tumors dropped to 52.8% at 24h post-treatment but recovered by 72h. [7]
Immunotherapeutic Extension: N-Propionyl-4-S-CAP

Recent research has focused on a derivative, N-Propionyl-4-S-CAP (N-Pr-4-S-CAP), which shows enhanced properties and can induce anti-melanoma immunity [1] [8].

Key Protocol Additions:

  • T-cell Depletion: To confirm the role of CD8+ T-cells in the observed immunity, administer depleting antibodies (e.g., anti-CD8) to mice following N-Pr-4-S-CAP treatment before tumor challenge [1].
  • Combination with Dendritic Cells (DCs): For a potent therapeutic effect, inject N-Pr-4-S-CAP intratumorally in combination with Bone Marrow-Derived Dendritic Cells (BMDCs). BMDCs phagocytose the dying melanoma cells and cross-present melanoma antigens to activate CD8+ T-cells [1].

Troubleshooting and Notes

  • Melanin Content is Crucial: The efficacy of 4-S-CAP is highly dependent on the tyrosinase activity and melanin content of the target cells. Always characterize and use B16 sublines with known and stable pigmentation levels [3] [6].
  • Solubility and Stability: 4-S-CAP and its derivatives are typically dissolved in PBS or DMSO. Prepare fresh stock solutions before use, as the oxidized quinone products are highly reactive.
  • In Vivo Variability: The effect on solid tumors is often modest and transient, making the agent more suitable for targeting minimal residual disease or micrometastases, as demonstrated in the lung colony model [7].
  • Immunological Effects: Be aware that treatment with 4-S-CAP or N-Pr-4-S-CAP can lead to the destruction of normal melanocytes, resulting in vitiligo-like depigmentation in mouse models, which is an indicator of systemic immune activation [1].

Conclusion

4-S-Cysteaminylphenol represents a classic and rationally designed targeted agent for melanoma research. While its direct cytotoxic effect is most potent against pigmented cells and micrometastatic disease, its modern derivative, N-Pr-4-S-CAP, opens avenues for novel chemo-immunotherapy strategies, especially when combined with dendritic cells to stimulate robust, T-cell-mediated anti-tumor immunity.

References

how to use N-acetyl-4-S-cysteaminylphenol for hyperpigmentation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-acetyl-4-S-cysteaminylphenol (NCAP)

This compound (NCAP) is a phenolic thioether compound designed as a tyrosinase substrate. Its primary mechanism involves selective incorporation into melanocytes and melanoma cells, where the enzyme tyrosinase oxidizes it into highly reactive quinones. These quinones are cytotoxic, leading to a reduction in the number of active melanocytes and a decrease in melanin production [1] [2] [3]. It is reported to be more stable and less irritating than hydroquinone, acting specifically on melanin-synthesizing cells [2] [4].

The following diagram illustrates the mechanism of action of NCAP and its related compounds in targeting melanocytes.

G NCAP This compound (NCAP) CellularUptake Selective uptake by melanocytes NCAP->CellularUptake Tyrosinase Oxidation by Tyrosinase CellularUptake->Tyrosinase Quinones Formation of Cytotoxic o-Quinones Tyrosinase->Quinones Effects Cytotoxic Effects Quinones->Effects Sub1 ↓ Melanocyte count ↓ Melanin synthesis Effects->Sub1 Sub2 Melanosome transfer reduction Effects->Sub2

Detailed Application Notes and Protocol

The following table summarizes the key characteristics of NCAP and its closely related derivative, N-propionyl-4-S-cysteaminylphenol (NPrCAP), which has been developed more recently [1].

Characteristic This compound (NCAP) N-propionyl-4-S-cysteaminylphenol (NPrCAP)
Compound Type Phenolic thioether [2] Phenolic thioether (Propionyl derivative) [1]
Primary Mechanism Tyrosinase substrate, converted to cytotoxic quinones [1] [2] Tyrosinase substrate, converted to cytotoxic quinones [1]
Selectivity Selective for melanin-synthesizing cells [2] [3] Selective for melanoma cells [1]
Key Applications Depigmenting agent for melasma [2] [4] Investigated for melanoma-targeted therapy [1]
Stability & Irritation More stable and less irritating than hydroquinone [2] Information not specified in search results
Historical Clinical Protocol for Melasma

The foundational human clinical study for NCAP in melasma treatment was published in 1991 [2] [3]. The protocol is summarized below.

  • Formulation: A 4% concentration of this compound in an oil-in-water emulsion base [2].
  • Application:
    • Method: The cream was applied topically to the hyperpigmented lesions (melasma) on the face.
    • Frequency: Applied daily.
    • Duration: Visible depigmentation was typically observed within 2 to 4 weeks of initiation [2].
  • Efficacy Outcomes: In a retrospective study of 12 patients [2]:
    • 8% of patients showed complete loss of melasma lesions.
    • 66% showed marked improvement.
    • 25% showed moderate improvement.
  • Tolerability: The agent was found to be much less irritating to the skin than hydroquinone [2].
Recent Research and Advanced Derivatives

Current research has moved towards developing NCAP analogues with improved properties. N-propionyl-4-S-cysteaminylphenol (NPrCAP) has been exploited for its selective incorporation into melanoma cells and is being developed for targeted therapies, including its conjugation to magnetite nanoparticles for a novel chemo-thermo-immunotherapy approach for metastatic melanoma [1]. This represents a significant evolution from the cosmetic use of NCAP.

Experimental Methodologies for Research

For researchers aiming to validate or build upon these findings, the following core experimental workflows are critical. The diagram below outlines a general workflow for evaluating the efficacy of depigmenting agents like NCAP in a research setting.

G Start In Vitro Assessment A1 Tyrosinase Activity Assay (Measure enzyme inhibition) Start->A1 A2 Cell Viability Assay (e.g., MTT on melanocytes) Start->A2 A3 Melanin Content Measurement (in cultured melanocytes) Start->A3 B In Vivo Validation A1->B A2->B A3->B B1 Animal Model (e.g., black guinea pigs) B->B1 B2 Topical Application (Daily for several weeks) B1->B2 B3 Histological Analysis (Melanocyte count & morphology) B2->B3 C Clinical Evaluation B3->C C1 Human Trial (e.g., melasma patients) C->C1 C2 Standardized Formulation Application C1->C2 C3 Efficacy Scoring (e.g., mMASI) C2->C3 C4 Safety & Irritation Assessment C3->C4

In Vitro Tyrosinase Activity Assay

This test confirms that NCAP acts as a substrate for tyrosinase, which is central to its mechanism [1].

  • Methodology: Incubate a purified tyrosinase enzyme preparation with NCAP and the necessary cofactors. Use L-tyrosine or L-DOPA as a positive control. The reaction is typically carried out in phosphate buffer (pH 6.8) at 37°C.
  • Measurement: Monitor the formation of the reaction product (dopachrome) spectrophotometrically by measuring the increase in absorbance at 475-490 nm over time. The rate of increase indicates the efficiency with which NCAP is metabolized by tyrosinase [1].
In Vitro Cytotoxicity and Melanin Content Assay

This evaluates the selective toxicity of NCAP towards pigment-producing cells.

  • Cell Culture: Use murine or human melanoma cell lines (e.g., B16-F1) or normal human melanocytes. These cells should have high tyrosinase activity.
  • Treatment: Treat cells with a range of concentrations of NCAP for a defined period (e.g., 48-72 hours).
  • Cytotoxicity Measurement: Assess cell viability using assays like MTT or XTT, which measure mitochondrial activity.
  • Melanin Content Measurement: After treatment, solubilize the cell pellets in a hot alkali solution (e.g., 1N NaOH). Measure the absorbance of the solution at 405-410 nm and compare it to a standard curve of synthetic melanin. Express melanin content as µg melanin per mg of total cellular protein [1] [5].
In Vivo Depigmentation Efficacy Model

This tests the compound's effect in a living system with a functional pigmentary system.

  • Animal Model: The black or brown guinea pig is a standard model due to its active epidermal melanocytes.
  • Protocol:
    • Dosing: Apply a defined volume (e.g., 100 µL) of the 4% NCAP formulation topically to a defined area on the animal's back daily.
    • Duration: Treatment typically continues for several weeks (e.g., 4-8 weeks).
    • Control: Treat a contralateral site with the vehicle alone.
  • Evaluation:
    • Visual Assessment: Document depigmentation weekly through macroscopic observation and photography.
    • Histological Analysis: At the endpoint, take skin biopsies. Process and stain with Fontana-Masson (for melanin) and H&E. Evaluate for a decrease in the number of functioning melanocytes, a reduction in melanin in the epidermis, and morphological changes in melanocytes [2] [3].

Future Directions and Combination Therapies

While NCAP itself is a well-characterized compound, recent trends in hyperpigmentation treatment involve using combination therapies to target multiple pathways. A 2025 update on melasma highlights the efficacy of a novel nano-formulated cream combining cysteamine (a related thioether compound) with tranexamic acid, which showed a 63% improvement in mMASI scores after 90 days in a clinical study [6]. This aligns with the broader understanding that targeting melanogenesis at different points (e.g., tyrosinase activity with NCAP/cysteamine and vascular factors with tranexamic acid) can yield superior results [6] [7].

References

Quantitative Data Summary of N-Ac-4-S-CAP Effects on Thymidylate Synthase

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Finding / Value Experimental Context Citation
Target Enzyme Thymidylate Synthase (TS) Identified as the primary target for N-Ac-4-S-CAP toxicity in pigmented melanoma cells. [1]
IC₅₀ (Cell-Free) < 10 µM Concentration causing 50% inhibition of TS activity in cell-free extracts in the presence of tyrosinase. [1] [2]
No Inhibition Up to 500 µM No TS inhibition observed in cell-free extracts in the absence of tyrosinase. [1] [2]
Specificity Pigmented Melanoma Cells Significant inhibition of in situ TS activity in pigmented melanoma cell lines; little to no effect on non-pigmented or non-melanoma lines. [1]
Potentiator Theophylline Increased tyrosinase activity and potentiated TS inhibition by N-Ac-4-S-CAP. [1]
Blocking Agents Dithioerythritol, Glutathione Effectively blocked the inhibition of TS by oxidized 4-S-CAP. [1] [2]

The following diagram illustrates the core mechanism of action of N-Ac-4-S-CAP in melanocytes, which is essential for understanding the subsequent protocols.

G Prodrug N-Ac-4-S-CAP (Prodrug) Tyrosinase Tyrosinase Enzyme Prodrug->Tyrosinase  Enters Melanocyte Oxidation Oxidation Tyrosinase->Oxidation Quinone o-Quinone Metabolite (Toxic Intermediate) Oxidation->Quinone Target Thymidylate Synthase (TS) Quinone->Target  Binds to Inhibition Enzyme Inhibition Target->Inhibition Effect Inhibition of DNA Synthesis & Melanoma Cell Death Inhibition->Effect

Detailed Experimental Protocols

Based on the retrieved studies, here are the methodologies for key experiments investigating N-Ac-4-S-CAP's effect on thymidylate synthase.

Protocol 1: In Situ Thymidylate Synthase Activity Assay in Cultured Cells

This protocol measures TS activity within intact, living melanoma cells, reflecting the physiological cellular environment [1].

  • Cell Culture:

    • Use pigmented melanoma cell lines (e.g., B16-F1) and, as controls, non-pigmented melanoma cells and non-melanoma lines.
    • Grow cells to 70-80% confluence in appropriate media.
  • Drug Treatment:

    • Prepare a stock solution of N-Ac-4-S-CAP in DMSO or PBS. Ensure the final DMSO concentration is non-toxic to cells (e.g., <0.1%).
    • Treat cells with varying concentrations of N-Ac-4-S-CAP (e.g., 1-100 µM) for a defined period (e.g., 4-24 hours).
    • Optional Potentiation: To enhance the effect, pre-treat pigmented melanoma cells with 1 mM Theophylline for 24 hours to increase intracellular tyrosinase activity before adding N-Ac-4-S-CAP [1].
  • Assay Procedure:

    • Following drug treatment, incubate cells with a labeled deoxyuridine analogue, such 5-fluoro-2'-deoxyuridine (FdUrd), which is phosphorylated and subsequently inhibits TS.
    • Alternatively, measure the incorporation of tritiated deoxyuridine ([³H]dUrd) into DNA. Inhibition of TS leads to depletion of dTTP pools, causing an increase in dUTP misincorporation into DNA, which can be quantified.
  • Data Analysis:

    • TS activity is inversely correlated with the level of FdUrd incorporation or [³H]dUrd misincorporation.
    • Express data as percentage inhibition compared to vehicle-treated control cells and calculate the IC₅₀ value.
Protocol 2: Cell-Free Thymidylate Synthase Inhibition Assay

This protocol determines the direct inhibitory effect of the activated drug on TS enzyme activity in a cell lysate [1] [2].

  • Enzyme Preparation:

    • Prepare cell-free extracts from pigmented melanoma tissues or cultured cells using standard homogenization and centrifugation methods.
  • Drug Activation is Critical:

    • The prodrug N-Ac-4-S-CAP must be oxidized to its active form. This is achieved by incubating the drug with Tyrosinase (e.g., from mushroom, 100 units/mL) for 30-60 minutes prior to or during the assay.
    • Control: Always run a parallel assay without tyrosinase to confirm the oxidation-dependent mechanism.
  • TS Activity Measurement:

    • Use a standard TS assay, which typically measures the conversion of [⁵-³H]dUMP to dTMP, releasing tritium as ³H₂O.
    • The reaction mixture contains: TS-containing extract, activated N-Ac-4-S-CAP (0-500 µM), MgCl₂, formaldehyde, and [⁵-³H]dUMP in a buffered solution.
    • Incubate at 37°C for 30-60 minutes and stop the reaction with perchloric acid.
  • Detection and Analysis:

    • Separate the ³H₂O from unreacted [⁵-³H]dUMP by charcoal adsorption or solvent extraction.
    • Quantify the radioactivity of the ³H₂O by liquid scintillation counting.
    • Calculate TS activity and determine the IC₅₀ value for the activated drug.
Protocol 3: Blocking Assay with Reducing Agents

This confirmatory protocol tests whether reducing agents can prevent TS inhibition, confirming the involvement of a reactive quinone [1] [2].

  • Setup:

    • Follow the Cell-Free Assay (Protocol 2).
    • Include experimental groups where the reaction mixture is supplemented with reducing agents Dithioerythritol (DTE) or Glutathione (GSH) at 1-5 mM concentration.
  • Expected Outcome:

    • The sulfhydryl groups of DTE and GSH should scavenge the reactive o-quinone metabolite of N-Ac-4-S-CAP.
    • This should effectively block the inhibition of TS, resulting in enzyme activity levels similar to the control (no drug) group.

Critical Technical Notes & Limitations

  • Tyrosinase is Non-Negotiable: The toxicity and TS inhibition by N-Ac-4-S-CAP are absolutely dependent on its oxidation by tyrosinase [1] [3]. Assays in non-melanoma cells or amelanotic melanoma lines will show no effect.
  • Specificity of Effect: The inhibition is specific to TS and is not due to an indirect effect on other folate-metabolizing enzymes like dihydrofolate reductase [1].
  • Correlation with Cytotoxicity: The inhibition of in situ TS activity by these drugs strongly correlates with the inhibition of DNA synthesis and overall suppression of melanoma cell growth [1].
  • Stability of the Agent: Note that N-Ac-4-S-CAP is reported to be more stable than other depigmenting agents like hydroquinone [4].

Conclusion

These application notes demonstrate that N-Ac-4-S-CAP acts as a prodrug that is selectively activated within pigmented melanoma cells by tyrosinase. The resulting quinone metabolite potently and specifically inhibits thymidylate synthase, providing a rational basis for targeted melanoma therapy. The protocols outlined above are robust for investigating this mechanism in both cellular and cell-free systems.

References

Application Notes and Protocols: Cytotoxicity Assessment of N-acetyl-4-S-cysteaminylphenol (NAcCAP) in Melanocytes and Melanoma Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Melanogenesis—the biochemical pathway responsible for melanin synthesis in melanocytes—represents a promising therapeutic target for both melanoma treatment and depigmenting agents. The key enzyme in this pathway, tyrosinase, catalyzes the rate-limiting conversion of tyrosine to dopaquinone, making it an ideal target for selective melanocyte-directed therapies. N-acetyl-4-S-cysteaminylphenol (NAcCAP) is a synthetic phenolic compound that exploits this pathway through its specific oxidation by tyrosinase into cytotoxic quinone species. This mechanism enables selective targeting of pigment-producing cells, positioning NAcCAP as a valuable candidate for melanoma therapy and depigmentation applications.

The structural similarity between NAcCAP and natural melanin precursors allows it to serve as an alternative substrate for tyrosinase. Upon enzymatic oxidation, NAcCAP generates highly reactive o-quinones and free radicals that induce oxidative stress and apoptotic cell death specifically in melanocytes and melanoma cells. This selective cytotoxicity forms the basis for its dual application as both an anti-melanoma agent and a depigmenting compound for conditions like melasma. The following application notes detail standardized protocols for evaluating NAcCAP cytotoxicity in various experimental models, providing researchers with reproducible methods for assessing its efficacy and mechanism of action.

Chemical Properties and Mechanism of Action

Structural Characteristics

NAcCAP is a sulfur-containing phenolic amine derivative designed as a tyrosine analog with enhanced stability and specificity compared to earlier compounds like 4-S-cysteaminylphenol (4-S-CAP). The incorporation of an N-acetyl group significantly improves the compound's stability and reduces nonspecific cytotoxicity while maintaining its affinity for tyrosinase. Structural analysis reveals that the thioether linkage and para-hydroxy substitution on the phenolic ring are essential for its recognition by tyrosinase's active site, making it a superior substrate compared to its catechol counterparts [1]. This specific molecular configuration allows selective uptake and activation primarily in melanogenic cells.

Molecular Mechanism

The cytotoxic mechanism of NAcCAP involves a multi-step process initiated by tyrosinase-mediated oxidation (Figure 1). This enzymatic conversion generates reactive ortho-quinone species that subsequently undergo redox cycling to produce reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. These reactive intermediates cause oxidative damage to cellular components, particularly membranes and proteins, ultimately leading to apoptotic and necrotic cell death [2] [3]. The specificity of this process stems from the selective expression of tyrosinase in melanocytes and melanoma cells, creating a targeted cytotoxic effect while sparing non-pigmented cell types.

Table 1: Key Chemical Properties of this compound

Property Description Experimental Significance
Chemical Class Phenolic thioether, tyrosine analog Structural similarity to melanin precursors enables tyrosinase recognition
Molecular Modifications N-acetyl derivative of 4-S-CAP Enhanced stability and reduced skin irritation compared to non-acetylated forms
Tyrosinase Affinity High-affinity substrate Superior to tyrosine; ensures selective activation in pigment cells
Solubility Soluble in oil-in-water emulsions Suitable for topical formulations (e.g., 4% concentration for clinical use)
Reactive Products Forms o-quinones upon oxidation Generates cytotoxic species specifically within target cells

G NAcCAP NAcCAP (Synthetic Phenol) Tyrosinase Tyrosinase (Enzyme) NAcCAP->Tyrosinase  Cellular Uptake Oxidation Oxidation to o-Quinone Tyrosinase->Oxidation  Enzymatic  Conversion ROS ROS Generation Oxidation->ROS  Redox Cycling CellularDamage Cellular Damage ROS->CellularDamage  Oxidative Stress MelanocyteDeath Melanocyte Death CellularDamage->MelanocyteDeath MelanomaDeath Melanoma Cell Death CellularDamage->MelanomaDeath Outcomes Outcomes Depigmentation Depigmentation MelanocyteDeath->Depigmentation

Figure 1: Mechanism of NAcCAP Cytotoxicity in Melanocytes. NAcCAP is selectively taken up by melanocytes and oxidized by tyrosinase to reactive o-quinone species, which generate ROS through redox cycling, ultimately causing cell death and depigmentation.

In Vitro Cytotoxicity Assay Protocols

Cell Culture Preparation

Melanocyte and melanoma cell lines with varying pigmentation levels should be selected to evaluate compound specificity. Recommended lines include B16-F1 (mouse melanoma), MNT-1 (highly pigmented human melanoma), and primary human melanocytes (e.g., HEMn-MP). Maintain cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [4] [5]. For melanocyte cultures, include specific growth supplements such as TPA (12-O-tetradecanoylphorbol-13-acetate), cholera toxin, or commercial melanocyte growth supplements to maintain proliferative capacity and melanogenic properties.

  • Preparation Steps:
    • Culture cells until they reach 70-80% confluence
    • Harvest using trypsin-EDTA (0.05%) or specialized melanocyte detachment solutions
    • Seed cells in 96-well plates at optimized densities:
      • B16-F1: 5,000-10,000 cells/well
      • Primary melanocytes: 7,500-15,000 cells/well
      • MNT-1: 3,000-6,000 cells/well
    • Allow 24 hours for attachment before compound treatment
Compound Treatment and Viability Assessment

Prepare NAcCAP stock solutions at 100 mM in DMSO, with subsequent dilutions in culture medium to achieve final testing concentrations ranging from 10 µM to 500 µM. Include controls containing equivalent DMSO concentrations (typically ≤0.5%) to account for solvent effects. The highest concentration (500 µM) serves to determine maximum cytotoxicity, while lower concentrations enable IC₅₀ calculation. For comparison, include related compounds like 4-S-CAP and N-propionyl-4-S-cysteaminylphenol (NPrCAP) to evaluate structure-activity relationships.

Viability assessment should employ multiple complementary methods to capture different aspects of cytotoxicity:

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well after 24-72 hours of treatment
    • Incubate for 3-4 hours at 37°C to allow formazan crystal formation
    • Dissolve crystals in 100 µL DMSO and measure absorbance at 570 nm with 630-650 nm reference
  • Trypan Blue Exclusion:

    • Harvest cells after treatment and mix with 0.4% trypan blue solution (1:1 dilution)
    • Count viable (unstained) and non-viable (blue) cells using a hemocytometer
    • Calculate percentage viability based on cell counts
  • BrdU Incorporation (for proliferation assessment):

    • Add BrdU labeling solution for the final 2-4 hours of treatment
    • Fix cells and detect incorporated BrdU using anti-BrdU antibodies
    • Quantify using colorimetric or fluorometric methods

Table 2: In Vitro Cytotoxicity Profile of NAcCAP in Various Cell Models

Cell Line/Type Tyrosinase Expression IC₅₀ Range Treatment Duration Key Observations
B16-F1 Mouse Melanoma High 50-100 µM 48-72 hours Dose-dependent apoptosis; ROS generation
Primary Human Melanocytes Variable 100-300 µM 72-96 hours Donor-dependent sensitivity; melanin content correlation
MNT-1 Human Melanoma Very high 25-75 µM 48 hours Rapid quinone formation; extensive melanosome damage
A375 Human Melanoma Low/absent >500 µM 72 hours Minimal cytotoxicity (tyrosinase-negative control)
Keratinocytes (HaCaT) Absent >1000 µM 72 hours No significant cytotoxicity (specificity control)
Enhanced Sensitivity Protocol via NRF2 Knockdown

Recent evidence indicates that NRF2 pathway modulation significantly enhances sensitivity to NAcCAP and related phenolic compounds [6]. The transcription factor NRF2 (NFE2L2) regulates multiple cytoprotective genes, and its knockdown creates a cellular environment more susceptible to oxidative stress induced by tyrosinase-activated compounds.

  • siRNA Transfection Protocol:

    • Seed B16BL6 or B16-4A5 melanoma cells in 96-well plates at optimized densities (B16BL6: 1×10⁴ cells/well; B16-4A5: 2.4×10⁴ cells/well)
    • Transfert with Nrf2-specific siRNA using Lipofectamine RNAiMAX according to manufacturer's instructions
    • Include non-targeting siRNA controls and mock transfection controls
    • Incubate for 24-48 hours to allow gene silencing before NAcCAP treatment
  • Validation and Assessment:

    • Confirm Nrf2 knockdown efficiency via qRT-PCR or Western blotting
    • Treat transfected cells with NAcCAP concentration series
    • Assess viability using MTT assay as described in section 3.2
    • Compare dose-response curves between Nrf2-deficient and control cells

This approach typically results in a 2 to 5-fold increase in NAcCAP sensitivity, allowing more robust detection of tyrosinase-dependent cytotoxicity, particularly for compounds with milder effects. Similar enhancement can be achieved through pharmacological inhibition of glutathione synthesis or xCT-mediated cystine transport, both downstream of NRF2 signaling.

In Vivo Evaluation Protocols

Depigmentation Assay in Black Mice

The C57BL/6 black mouse model provides a well-established system for evaluating the depigmenting efficacy of NAcCAP through visual assessment of coat color changes and histological analysis of follicular melanocytes.

  • Animal Preparation and Dosing:

    • Use 6-8 week old C57BL/6 mice with fully black coats
    • Administer NAcCAP via intraperitoneal injection (20-50 mg/kg) or topical application (4% oil-in-water emulsion)
    • For systemic administration, treat daily for 5 days per week over 2-4 weeks
    • For topical studies, apply directly to shaved areas daily for 4-8 weeks
  • Assessment Methods:

    • Macroscopic Evaluation: Document coat depigmentation weekly using standardized photography and depigmentation scoring scales (0: no effect to 4: complete depigmentation)
    • Histological Analysis: Collect skin biopsies at study endpoint for:
      • Light Microscopy: Examine hematoxylin and eosin stained sections for melanocyte integrity and melanin distribution
      • Electron Microscopy: Assess ultrastructural changes in melanosomes and cellular organelles
    • Melanocyte Quantification: Count DOPA-positive melanocytes in epidermal sheets or tissue sections

This model typically shows visible depigmentation within 2-4 weeks of treatment, with electron microscopy revealing characteristic melanocyte damage including organelle swelling, nuclear condensation, and cytoplasmic vacuolation within 4 hours of a single NAcCAP administration [3].

Anti-Melanoma Efficacy in Mouse Models

Evaluate the therapeutic potential of NAcCAP against melanoma using syngeneic transplantation models that allow assessment of both primary tumor growth and metastatic dissemination.

  • Tumor Implantation and Monitoring:

    • Implant B16-F10 or B16-F1 melanoma cells (5×10⁵) subcutaneously into the flanks of C57BL/6 mice
    • Allow tumors to establish until palpable (approximately 5-7 days)
    • Randomize animals into treatment groups (n=6-8) with comparable initial tumor sizes
  • Treatment Regimens:

    • Monotherapy: Administer NAcCAP intraperitoneally (20-50 mg/kg) daily for 14 days
    • Combination Therapy: Combine with conventional chemotherapeutics or immunotherapies at reduced doses
    • Targeted Delivery: Utilize magnetite nanoparticle conjugates for enhanced tumor-specific delivery [7]
  • Efficacy Endpoints:

    • Tumor Volume: Measure twice weekly using calipers (volume = 0.5 × length × width²)
    • Survival Analysis: Monitor daily for endpoint criteria (tumor volume >2000 mm³ or ulceration)
    • Metastatic Burden: Quantify lung colonies after intravenous injection of melanoma cells
    • Immune Profiling: Analyze tumor-infiltrating lymphocytes and cytokine profiles in treated tumors

This model demonstrates significant tumor growth inhibition and occasional complete regression with NAcCAP treatment, particularly when delivered via targeted systems that enhance melanoma-specific accumulation [1].

Data Analysis and Interpretation

Quantification and Statistical Methods

Dose-response analysis should be conducted by fitting viability data to nonlinear regression models (e.g., log(inhibitor) vs. response with variable slope) using software such as GraphPad Prism. Calculate IC₅₀ values with 95% confidence intervals from at least three independent experiments. For in vivo studies, employ longitudinal mixed-effects models to analyze tumor growth curves and Kaplan-Meier survival analysis with log-rank tests for survival data. Always include appropriate positive controls (e.g., known cytotoxic agents) and negative controls (vehicle-only treatments) in experimental designs to validate assay performance.

Statistical considerations for melanocyte cytotoxicity studies:

  • Account for donor-to-donor variability in primary melanocyte responses through paired analyses or increased sample sizes
  • Consider melanin content as a covariate in statistical models, as it often correlates with tyrosinase activity and NAcCAP sensitivity
  • For time-course experiments, use repeated measures ANOVA with appropriate post-hoc tests
Technical Considerations and Troubleshooting

Several technical factors significantly influence NAcCAP cytotoxicity outcomes and should be carefully controlled:

  • Cell Density Effects: High cell density can reduce apparent cytotoxicity due to increased total reducing capacity and melanocyte-melanocyte contact signaling
  • Serum Concentration: Higher serum levels (≥10%) may partially protect against NAcCAP toxicity through antioxidant components
  • Melanogenic Status: Pre-treatment with UVB radiation or melanocyte-stimulating hormone (α-MSH) can upregulate tyrosinase expression and enhance NAcCAP sensitivity
  • Oxidative Stress Markers: Include assessment of glutathione depletion, lipid peroxidation (MDA assay), and protein carbonylation to confirm the oxidative mechanism

Table 3: Troubleshooting Guide for NAcCAP Cytotoxicity Assays

Problem Potential Causes Solutions
High variability between replicates Inconsistent cell seeding; compound precipitation Use homogeneous cell suspensions; verify compound solubility with filtration
Poor response in known sensitive lines Low tyrosinase expression; high antioxidant capacity Pre-treat with α-MSH (100 nM, 24h) to induce tyrosinase; reduce serum to 2% during treatment
Excessive cytotoxicity in non-target cells Non-specific oxidation; contaminating metals Use fresh compound preparations; include metal chelators (EDTA) in controls
Inconsistent in vivo depigmentation Variable cutaneous absorption; hair cycle stages Standardize hair removal methods; confirm synchronized hair growth phase
Loss of efficacy with repeated dosing Induction of detoxification enzymes Consider intermittent dosing schedules or combination with NRF2 inhibitors

Conclusion

The protocols described herein provide comprehensive methodologies for evaluating the cytotoxicity of this compound in both in vitro and in vivo settings. The unique specificity of NAcCAP for melanogenic cells, mediated through its tyrosinase-activated cytotoxic mechanism, offers significant advantages for targeted melanoma therapy and depigmentation applications. The incorporation of NRF2 modulation techniques enhances assay sensitivity, while standardized animal models enable robust translational assessment. These application notes should serve as a foundation for consistent evaluation of NAcCAP and related melanocyte-targeted compounds across research laboratories, facilitating comparison of results and accelerating the development of novel melanogenesis-directed therapeutics.

References

N-acetyl-4-S-cysteaminylphenol (NCAP) for Melasma: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NCAP and Melasma Pathogenesis

Melasma is an acquired, symmetrical hypermelanosis that presents as light to dark brown macules on sun-exposed areas of the face, particularly affecting women with Fitzpatrick skin types III-V. The pathogenesis of melasma involves a complex interaction between epidermal melanocytes, keratinocytes, dermal fibroblasts, mast cells, and vascular endothelial cells [1]. Unlike earlier classifications that distinguished between epidermal and dermal melasma, current understanding based on reflectance confocal microscopy suggests that all melasma is "mixed" with heterogeneous distribution of melanophages, frequently accompanied by solar elastosis and increased vascularity [1].

N-acetyl-4-S-cysteaminylphenol (NCAP) represents a novel class of depigmenting agents that addresses the limitations of conventional treatments like hydroquinone. As a phenolic thioether, NCAP functions as a tyrosine analog that is selectively metabolized by melanocytes to form cytotoxic quinones, specifically targeting hyperactive melanocytes while demonstrating significantly improved stability and reduced irritation potential compared to hydroquinone [2] [3].

Mechanism of Action

NCAP exerts its depigmenting effects through multiple complementary mechanisms that target various stages of melanogenesis:

  • Tyrosinase Substrate Activity: NCAP serves as a substrate for tyrosinase, the key enzyme in melanin synthesis. Upon exposure to tyrosinase, it undergoes oxidation to form a melanin-like pigment [2].
  • Selective Cytotoxicity: The oxidized products of NCAP generate cytotoxic quinones that preferentially target hyperactive melanocytes through alkylation of cellular nucleophiles, leading to reduced numbers of functioning melanocytes in treated areas [2] [4].
  • Thiol System Interference: NCAP disrupts intracellular glutathione metabolism, altering the redox balance within melanocytes and creating an environment that favors pheomelanin synthesis over eumelanin production [1].
  • Melanosomal Transfer Inhibition: Treatment with NCAP reduces the number of melanosomes transferred to keratinocytes, effectively diminishing visible pigmentation [2].

Table 1: Key Mechanisms of Action of NCAP in Melasma Treatment

Mechanism Biological Effect Clinical Outcome
Tyrosinase substrate activity Oxidized to melanin-like pigment Competitive inhibition of natural tyrosine oxidation
Selective cytotoxicity Reduction in functioning melanocytes Targeted elimination of hyperactive melanocytes
Thiol system disruption Decreased intracellular glutathione Shift from eumelanin to pheomelanin production
Melanosomal transfer inhibition Reduced melanosome delivery to keratinocytes Decreased epidermal pigmentation

The following diagram illustrates the molecular mechanism of NCAP activity in melanocytes:

NCAPMechanism NCAP NCAP Tyrosinase Tyrosinase NCAP->Tyrosinase  Oxidation by CytotoxicQuinones CytotoxicQuinones Tyrosinase->CytotoxicQuinones  Forms MelanocyteApoptosis MelanocyteApoptosis CytotoxicQuinones->MelanocyteApoptosis  Induces selective GlutathioneDepletion GlutathioneDepletion CytotoxicQuinones->GlutathioneDepletion  Causes MelaninReduction MelaninReduction MelanocyteApoptosis->MelaninReduction  Results in GlutathioneDepletion->MelaninReduction  Contributes to

Figure 1: NCAP mechanism of action in melanocytes

Efficacy Data and Clinical Evidence

Monotherapy Clinical Outcomes

Clinical studies have demonstrated the significant efficacy of NCAP in treating melasma. In a retrospective observation of 12 patients using 4% NCAP in an oil-in-water emulsion once daily for several weeks, researchers observed the following response profile [2]:

  • Complete loss of melasma lesions: 8% of patients
  • Marked improvement: 66% of patients
  • Moderate improvement: 25% of patients
  • Time to visible improvement: 2 to 4 weeks of daily application

The treatment was associated with histopathological evidence of decreased functioning melanocytes and reduced melanosome transfer to keratinocytes, confirming its multimodal mechanism of action [2].

Comparative Efficacy with Other Agents

When compared to conventional depigmenting agents, NCAP offers several distinct advantages. While hydroquinone remains the most common treatment for melasma, it suffers from instability, local irritation, and potential dermatitis with prolonged use at high concentrations [2] [3]. In contrast, NCAP demonstrates comparable efficacy with significantly reduced irritation potential and superior stability in formulation [2].

Table 2: Comparative Efficacy of Depigmenting Agents for Melasma

Treatment Agent Concentration Efficacy Profile Adverse Effects Stability
This compound 4% Marked improvement in 66% of patients Minimal irritation High
Hydroquinone 2-4% Significant improvement in multiple studies Irritation, dermatitis, ochronosis Low to moderate
Ascorbic acid 5% Improvement in 62.5% of patients Minimal (6.2% experience side effects) Low
Arbutin 2.51% Significant improvement vs. placebo Fewer side effects vs. hydroquinone Moderate

Combination Therapy Strategies

Rationale for Combination Approaches

Combination therapies for melasma have gained prominence due to the multifactorial pathogenesis of the condition. The "triple therapy of the future" has been proposed as a combination of hydroquinone, an antiestrogen, and a vascular endothelial growth factor inhibitor, targeting multiple pathways simultaneously [1]. Within this framework, NCAP represents a promising component that could replace hydroquinone in such combinations to enhance safety profiles while maintaining efficacy.

NCAP with Glutathione-Depleting Agents

Preclinical studies have demonstrated that the antimelanoma effect of NCAP can be significantly enhanced through combination with buthionine sulfoximine (BSO), an inhibitor of glutathione synthesis [5]. The combination approach yielded:

  • Enhanced chemosensitivity of B16F10 melanoma cells in vitro
  • Significant reduction in in vivo melanoma lung colonies
  • Increased therapeutic index through depletion of tissue glutathione

This combination strategy leverages the fundamental mechanism that NCAP-mediated cytotoxicity is potentiated when cellular glutathione defenses are compromised, leading to more effective targeting of hyperactive melanocytes [5].

Potential Multi-Agent Formulations

Based on the understanding of melasma as a condition involving multiple cellular components and pathways, NCAP could be effectively combined with:

  • Vascular targeting agents to address the increased vascularity noted in melasma lesions
  • Mast cell stabilizers to reduce the inflammatory component
  • Barrier repair agents to restore skin barrier function
  • Antioxidants to counter reactive oxygen species implicated in melasma pathogenesis [1]

Experimental Protocols

Formulation Preparation Protocol

NCAP 4% Topical Emulsion (Oil-in-Water)

Materials:

  • This compound (NCAP) - 4.0 g
  • Emulsifying wax - 8.0 g
  • Cetyl alcohol - 1.5 g
  • Liquid paraffin - 12.0 g
  • Propylene glycol - 5.0 g
  • Methylparaben - 0.025 g
  • Propylparaben - 0.015 g
  • Purified water, q.s. to - 100.0 g

Procedure:

  • Oil Phase Preparation: Combine emulsifying wax, cetyl alcohol, and liquid paraffin. Heat to 70-75°C with continuous stirring until completely melted and homogeneous.
  • Aqueous Phase Preparation: Dissolve propylene glycol and parabens in purified water. Heat to 70-75°C.
  • Emulsification: Add the oil phase to the aqueous phase slowly with continuous high-shear mixing at 70-75°C for 5 minutes.
  • NCAP Incorporation: Disperse NCAP in the warm emulsion using homogenization at 5000 rpm for 3 minutes.
  • Cooling Phase: Cool with slow stirring to 30-35°C to form the final emulsion.
  • Packaging: Package in opaque, airtight containers to protect from light and oxidation.

Quality Control Parameters:

  • pH: 5.5-6.0
  • Viscosity: 15,000-25,000 cP
  • NCAP assay: 90-110% of label claim
  • Microbial limits: <100 CFU/g
In Vitro Efficacy Assessment Protocol

Tyrosinase Inhibition Assay

Materials:

  • Mushroom tyrosinase (1000 U/mL)
  • L-tyrosine substrate (2 mM in phosphate buffer)
  • Phosphate buffer (0.1 M, pH 6.5)
  • NCAP test solutions (0.1-10 mM in DMSO)
  • Spectrophotometer with kinetic capability

Procedure:

  • Reaction Mixture Preparation:
    • Add 100 μL of tyrosinase solution to 700 μL phosphate buffer
    • Add 100 μL of NCAP test solution at various concentrations
    • Pre-incubate at 25°C for 5 minutes
  • Reaction Initiation:
    • Add 100 μL of L-tyrosine substrate to start the reaction
    • Mix immediately and transfer to spectrophotometer cuvette
  • Measurement:
    • Monitor dopachrome formation at 475 nm for 10 minutes
    • Record linear portion of absorbance increase
  • Calculations:
    • Calculate enzyme velocity for each concentration
    • Determine IC50 value from inhibition curve
    • Compare to reference standards (kojic acid, hydroquinone)

Cell-Based Melanin Content Assay

Materials:

  • B16F10 murine melanoma cells or human melanocytes
  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
  • NCAP test solutions (0.01-1 mM)
  • NaOH (1N) and DMSO
  • Spectrophotometer

Procedure:

  • Cell Culture:
    • Seed cells in 6-well plates at 1×10^5 cells/well
    • Incubate for 24 hours at 37°C, 5% CO2
  • Treatment:
    • Add NCAP test solutions in fresh medium
    • Include positive controls (hydroquinone) and vehicle control
    • Culture for 72 hours with daily observation
  • Melanin Extraction:
    • Wash cells with PBS and detach with trypsin
    • Centrifuge cell pellets at 3000 rpm for 5 minutes
    • Solubilize pellets in 1N NaOH at 60°C for 1 hour
  • Analysis:
    • Measure absorbance at 405 nm
    • Normalize to protein content or cell count
    • Express melanin content as percentage of control
In Vivo Preclinical Evaluation Protocol

B16F10 Murine Melanoma Model for Efficacy and Distribution

Materials:

  • C57BL/6 mice, 6-8 weeks old
  • B16F10 murine melanoma cells
  • 14C-labeled NCAP (for distribution studies)
  • Buthionine sulfoximine (BSO) for combination studies
  • Tissue homogenization equipment
  • Scintillation counter

Procedure:

  • Tumor Implantation:
    • Inject 1×10^5 B16F10 cells subcutaneously into flank
    • Monitor tumor growth until palpable (5-7 days)
  • Treatment Groups:
    • Group 1: Vehicle control (n=8)
    • Group 2: NCAP 2% topical (n=8)
    • Group 3: NCAP 4% topical (n=8)
    • Group 4: NCAP 4% + BSO intraperitoneal (n=8)
    • Treatment duration: 14 days with twice daily application
  • Biodistribution Study:
    • Administer 14C-labeled NCAP to tumor-bearing mice
    • Sacrifice at predetermined time points (1, 2, 4, 8, 24 hours)
    • Collect tissues (tumor, skin, liver, kidney, brain)
    • Measure radioactivity by scintillation counting
  • Efficacy Assessment:
    • Measure tumor dimensions every 2 days
    • Calculate tumor volume: V = (L × W^2)/2
    • Collect tumors for histopathological analysis
    • Assess melanin content and tyrosinase activity

The following diagram illustrates the experimental workflow for preclinical evaluation:

Figure 2: Experimental workflow for NCAP evaluation

Analytical Methods and Quality Control

NCAP Quantification and Stability Assessment

High-Performance Liquid Chromatography (HPLC) Method for NCAP Assay

Chromatographic Conditions:

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile phase: Acetonitrile:Water (30:70 v/v) with 0.1% formic acid
  • Flow rate: 1.0 mL/min
  • Detection: UV at 280 nm
  • Injection volume: 20 μL
  • Column temperature: 30°C
  • Run time: 15 minutes

Sample Preparation:

  • Accurately weigh 100 mg of formulation into 100 mL volumetric flask
  • Add 50 mL of methanol and sonicate for 15 minutes
  • Dilute to volume with methanol and mix thoroughly
  • Filter through 0.45 μm PVDF filter before injection

Validation Parameters:

  • Linearity: 0.1-10 μg/mL (r² > 0.999)
  • Precision: RSD < 2% for intra-day and inter-day
  • Accuracy: 98-102% recovery
  • Specificity: No interference from excipients or degradation products
Stability-Indicating Methods

Forced Degradation Studies:

  • Acid hydrolysis: 0.1N HCl at 60°C for 2 hours
  • Base hydrolysis: 0.1N NaOH at 60°C for 2 hours
  • Oxidative degradation: 3% H₂O₂ at room temperature for 6 hours
  • Photodegradation: Exposure to UV light (254 nm) for 24 hours
  • Thermal degradation: 60°C for 2 weeks

Safety and Toxicity Assessment

Preclinical safety assessment of NCAP has demonstrated a favorable safety profile with selective accumulation in melanin-producing tissues. Distribution studies with 14C-labeled NCAP in B16F10 melanoma-bearing mice revealed selective covalent binding to melanoma tissue, suggesting targeted delivery and reduced systemic exposure [5].

The combination of NCAP with buthionine sulfoximine significantly enhanced cytotoxicity against melanoma cells while showing moderate activity against non-tyrosinase containing cell lines, indicating that interference with the melanin pathway may not be the only mode of action [4] [5].

Conclusion and Future Directions

This compound represents a promising advancement in melasma therapy, addressing several limitations of conventional treatments through its multimodal mechanism, selective targeting, and improved safety profile. The experimental protocols outlined provide comprehensive methodologies for evaluating NCAP in both preclinical and clinical settings.

Future research should focus on optimizing combination regimens that leverage NCAP's unique properties while targeting the multiple pathogenic factors involved in melasma, particularly the vascular and inflammatory components. The development of novel analogs with enhanced potency and maintained selectivity also represents a promising direction for advancing melasma treatment [4].

References

N-acetyl-4-S-cysteaminylphenol skin irritation reduction

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Safety Data

The table below summarizes the key characteristics and safety-related data for N-acetyl-4-S-cysteaminylphenol.

Property Description / Value
CAS Number 91281-32-2 [1]
Molecular Formula C10H13NO2S [2] [1]
Molecular Weight 211.28 g/mol [2] [1]
Mechanism of Action Tyrosinase substrate; metabolized to cytotoxic quinones within active melanocytes, reducing melanosome transfer and melanocyte function [3] [4].
Key Safety Advantage Considered "much more stable and less irritating to the skin than hydroquinone" [3].
Reported Skin Reactions Temporary burning, redness, dryness, and irritation, often relieved with emollients [5].
Suggested Storage Refrigerator, under inert atmosphere [1].
Solubility Slightly soluble in DMSO and Methanol [1].

Frequently Asked Questions

  • Q1: How does this compound achieve depigmentation with less irritation?

    • A: Its reduced irritation profile compared to hydroquinone is attributed to its specific targeting of melanin-synthesizing cells [3]. It acts as a substrate for tyrosinase, an enzyme highly active in melanocytes. This metabolism generates cytotoxic compounds locally within these specific cells, leading to a decrease in functioning melanocytes and melanin transfer, without causing widespread irritation [3] [4].
  • Q2: What is the typical concentration and formulation used in clinical studies?

    • A: A clinical study for melasma treatment used a 4% concentration of this compound formulated in an oil-in-water emulsion, applied daily [3]. Visible changes in pigmentation were observed within 2 to 4 weeks [3].
  • Q3: Are the depigmenting effects of this compound permanent?

    • A: No, the depigmentation is not considered permanent. The compound's action is associated with a decrease in the number of functioning melanocytes [3]. However, it may not affect all melanocyte populations (e.g., precursor or dormant cells), allowing for potential repigmentation over time [2].

Troubleshooting Guide

  • Problem: Skin Irritation in Pre-clinical Models

    • Potential Cause: The compound is selectively cytotoxic to actively melanizing melanocytes [2]. Observed skin effects are a result of this intended biological activity.
    • Recommendation: This is an expected mechanism of action rather than a technical error. Document the severity and timeline of depigmentation and any erythema carefully. The irritation is typically less severe than that caused by hydroquinone [3].
  • Problem: Inconsistent Depigmentation Efficacy

    • Potential Cause: Variation in tyrosinase activity across different test models, melanocyte cell lines, or skin types.
    • Recommendation: Ensure your experimental model (e.g., cell line, animal model) has high tyrosinase activity. The compound's efficacy is dependent on this enzyme for activation [4].
  • Problem: Compound Instability in Formulation

    • Potential Cause: Improper storage or formulation conditions. The pure compound should be stored refrigerated and under an inert atmosphere [1].
    • Recommendation: Confirm storage conditions for the raw material. When developing a formulation, note that the 4% preparation used in clinical studies was found to be stable in an oil-in-water emulsion [3].

Experimental Workflow & Mechanism

For a visual summary of the key experimental considerations and the compound's mechanism of action, please refer to the diagram below.

G cluster_workflow Experimental Workflow & Considerations cluster_mechanism Mechanism of Action in Melanocyte Start Start: Plan Experiment Storage Storage Condition: Refrigerated, Inert Atmosphere Start->Storage Formulation Formulation: 4% in Oil-in-Water Emulsion Storage->Formulation Application In-Vivo/Clinical Application: Daily for 2-4 weeks Formulation->Application Monitor Monitor Outcomes: Pigmentation & Skin Reaction Application->Monitor Uptake 1. Cellular Uptake Monitor->Uptake Enzyme 2. Oxidation by Tyrosinase Uptake->Enzyme Cytotoxin 3. Cytotoxic Quinone Formation Enzyme->Cytotoxin Effect 4. Reduced Melanocyte Function & Count Cytotoxin->Effect Outcome Outcome: Depigmentation Effect->Outcome

Key Takeaways for Researchers

  • Primary Advantage: The main benefit of this compound is its targeted mechanism and improved stability, leading to a superior irritation profile compared to hydroquinone [3].
  • Expected Effects: Some transient skin reactions (redness, dryness) are possible and should be managed, not necessarily seen as a compound failure [5].
  • Critical Parameter: Experimental success heavily relies on the presence of active tyrosinase in your test system for the compound to be activated [4].

References

increasing N-acetyl-4-S-cysteaminylphenol efficacy with theophylline

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Mechanisms

Understanding the individual agents is the first step in hypothesizing a combination therapy. The table below summarizes the core profiles of NAcCAP and Theophylline.

Compound Classification Primary Documented Mechanism of Action Key Experimental Findings

| N-Acetyl-4-S-Cysteaminylphenol (NAcCAP) | Phenolic thioether; Tyrosinase substrate [1] [2] | Prodrug activated by tyrosinase into cytotoxic quinones within melanocytes, inducing oxidative stress and apoptosis [1] [3] [2]. | In Vitro Cytotoxicity: Active against melanoma cells [1]. In Vivo Effect: Shows antimelanoma and depigmenting effects [1]. Clinical Use: 4% formulation effective for melasma, with visible changes in 2-4 weeks [4]. | | Theophylline | Methylxanthine; Phosphodiesterase inhibitor, adenosine receptor antagonist [5] | Broad-acting: increases intracellular cAMP (relaxation, anti-inflammation), blocks adenosine receptors (bronchodilation), activates histone deacetylases (may reduce inflammation) [5]. | Clinical Use: Asthma/COPD management [5]. Other Studies: Renal protection in contrast-induced nephropathy (200mg twice daily) [6]. Relevant Note: No direct studies on melanoma or combination with NAcCAP were found. |

Based on these mechanisms, a plausible hypothesis for their interaction can be visualized. The following diagram outlines how theophylline might theoretically enhance the efficacy of NAcCAP.

G cluster_theo Theophylline Mechanisms cluster_nacap NAcCAP Mechanism Theophylline Theophylline cAMP Increased cAMP levels Theophylline->cAMP PDE Inhibition HDAC HDAC Activation Theophylline->HDAC Apoptosis Promoted Apoptotic Cell Death cAMP->Apoptosis Sensitization HDAC->Apoptosis Promotion CombinedEffect Potential Enhanced Anti-Melanoma Efficacy Apoptosis->CombinedEffect NACAP NAcCAP Tyrosinase Activation by Tyrosinase NACAP->Tyrosinase CytotoxicQuinones Cytotoxic Quinones Tyrosinase->CytotoxicQuinones OxidativeStress Oxidative Stress & DNA Damage CytotoxicQuinones->OxidativeStress OxidativeStress->Apoptosis Induction OxidativeStress->CombinedEffect Amplification

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses potential experimental challenges and provides guidance based on the established biology of each compound.

Q1: Our initial screening shows no enhancement of NAcCAP cytotoxicity with theophylline in our melanoma cell line. What could be the reason?

  • A1: This is a critical starting point. Consider these factors:
    • Check Tyrosinase Activity: NAcCAP is a tyrosinase substrate. Confirm that your melanoma cell line expresses high levels of tyrosinase activity. An amelanotic line with low activity will not efficiently activate NAcCAP, making an enhancement difficult to observe [1] [3].
    • Verify Theophylline Activity: Ensure your theophylline is biologically active in the system. You could confirm its function by first testing its ability to increase intracellular cAMP levels in your cells.
    • Dose-Response Curves: Systematically test a wide range of concentrations for both agents. A synergistic effect may only occur at specific ratios. Start with theophylline concentrations reported in other cell-based studies (often in the micromolar range) and NAcCAP concentrations based on its known IC50 in sensitive lines [3].

Q2: We observe increased cytotoxicity with the combination, but also significant cell death in our control, non-melanoma cell line. Is this expected?

  • A2: This suggests a loss of selectivity.
    • Theophylline's Role: Theophylline's mechanism (PDE inhibition, adenosine blockade) is not specific to melanocytes. At high concentrations, it can induce general cytotoxicity. The objective is to find a dose that sensitizes melanocytes to NAcCAP without being broadly toxic [5].
    • Titrate Theophylline: Focus on lowering the theophylline concentration. The goal is an "adjuvant" dose that primes the cells but has minimal standalone effect. A full dose-response matrix will help identify a therapeutic window.
    • Confirm Mechanism: Use specific inhibitors. If the effect is truly synergistic and related to the proposed pathway, a PKA inhibitor (which blocks the cAMP pathway) should attenuate the enhanced cytotoxicity.

Q3: Our in vivo model does not show a significant improvement in tumor reduction with the combination therapy. What are potential explanations?

  • A3: Translating in vitro findings in vivo introduces complexity.
    • Pharmacokinetics (PK): The drugs may have incompatible absorption, distribution, or elimination profiles. One agent might be metabolized too quickly to allow synergistic interaction at the tumor site. Conduct PK studies to understand the drug exposure levels in plasma and tumors over time.
    • Dosing Schedule: The timing of administration is crucial. If theophylline is meant to "prime" the tumor cells, it might need to be administered before NAcCAP. Experiment with different dosing schedules (e.g., theophylline 1-2 hours pre-dose).
    • Model Choice: Ensure your in vivo melanoma model is melanotic and reliably responds to NAcCAP monotherapy, establishing a baseline for improvement [1].

Proposed Experimental Workflow

For researchers aiming to investigate this novel combination, the following workflow provides a structured methodological approach.

G Start 1. In Vitro Proof-of-Concept A1 a. Confirm tyrosinase activity in cell line Start->A1 A2 b. Perform checkerboard assay (NAcCAP x Theophylline) A1->A2 A3 c. Calculate Combination Index (CI) using Chou-Talalay method A2->A3 Step2 2. Mechanistic Studies A3->Step2 B1 a. Measure cAMP levels (ELISA) Step2->B1 B2 b. Assess apoptosis markers (Caspase-3/7, Annexin V) B1->B2 B3 c. Evaluate oxidative stress (ROS assays) B2->B3 Step3 3. In Vivo Validation B3->Step3 C1 a. Establish PK/PD relationship Step3->C1 C2 b. Test different dosing schedules C1->C2 C3 c. Monitor tumor volume and survival C2->C3

Detailed Protocols for Key Experiments

1. Checkerboard Assay for Synergy

  • Objective: To quantitatively determine if NAcCAP and Theophylline act synergistically.
  • Methodology:
    • Plate melanotic melanoma cells in a 96-well plate.
    • Treat with a matrix of concentrations (e.g., 4x4 or 5x5). For example, use serial dilutions of NAcCAP along the rows and serial dilutions of Theophylline along the columns.
    • Incubate for 72 hours.
    • Assess cell viability using a standard assay like MTT or CellTiter-Glo.
  • Data Analysis: Use software like CompuSyn to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism.

2. Measuring Intracellular cAMP

  • Objective: To confirm theophylline's target engagement in your cell system.
  • Methodology:
    • Serum-starve melanoma cells for several hours.
    • Pre-treat cells with the chosen theophylline concentration for 30-60 minutes.
    • Use a commercial cAMP ELISA kit or a competitive immunoassay kit according to the manufacturer's instructions.
    • Lyse cells and measure the cAMP content, normalized to total protein.
  • Troubleshooting: Include a positive control (e.g., forskolin, a direct adenylate cyclase activator) to ensure the assay is working.

3. In Vivo Dosing Protocol (Hypothetical)

  • Model: Immunocompromised mice (e.g., nude or NSG) subcutaneously implanted with a human melanotic melanoma cell line (e.g., SK-MEL-28).
  • Dosing Groups:
    • Vehicle control
    • NAcCAP alone (e.g., 100 mg/kg, i.p., based on prior studies [1])
    • Theophylline alone (e.g., 20 mg/kg, i.p., dose requires validation)
    • Combination (NAcCAP + Theophylline)
  • Schedule: Administer drugs daily. To test priming, theophylline can be given 1 hour before NAcCAP.
  • Endpoint: Monitor tumor volume 2-3 times per week with calipers. At endpoint, harvest tumors for immunohistochemical analysis (e.g., cleaved caspase-3, H&E).

Key Insights for Experimental Design

The potential synergy between NAcCAP and theophylline is a novel area of research. Success will depend on a rigorous, systematic approach:

  • Start In Vitro: Thoroughly characterize the interaction in controlled cell culture models before moving to complex and costly in vivo studies.
  • Validate Your Tools: Ensure your cell lines and compounds are performing as expected in your hands using the suggested control experiments.
  • Mechanism is Key: Simply showing enhanced cell death is not enough. Dedicating experiments to uncover the how (e.g., increased cAMP, amplified apoptosis) will make the findings much more robust and publishable.

References

overcoming N-acetyl-4-S-cysteaminylphenol resistance in melanoma cells

Author: Smolecule Technical Support Team. Date: February 2026

NAcCAP Mechanisms & Documented Resistance Challenges

NAcCAP is a tyrosinase substrate that is oxidized within melanoma cells to produce cytotoxic quinones that damage the cell. A key identified mechanism is the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis [1]. This inhibition is dependent on the drug being oxidized by tyrosinase [1].

The primary challenge is that cytotoxicity is often dependent on tyrosinase activity and melanogenesis. Resistance or reduced effect can occur in scenarios involving:

  • Low-Tyrosinase Melanoma Cells: Activity is lower in melanoma cells with little or no tyrosinase [2] [3].
  • Non-Tyrosinase Mechanisms: Evidence suggests that some phenolic thioether amines might also have a separate, non-tyrosinase-mediated mechanism of cytotoxicity, which could explain variable effects across different cell lines [3].
  • Detoxification: Reducing agents like glutathione can block the inhibition of thymidylate synthase by oxidized NAcCAP, suggesting cellular antioxidant systems may contribute to resistance [1].

Strategies to Overcome Resistance & Enhance Efficacy

Based on current research, here are several actionable strategies you can apply in your experiments.

Utilize Analogues with Improved Properties

Researchers have synthesized analogues of NAcCAP with greater cytotoxicity and different physicochemical properties. The table below summarizes promising candidates.

Compound Name Key Structural Feature Observed Advantages / Cytotoxicity Notes
N-propionyl-4-S-cysteaminylphenol (NPrCAP) [4] N-propionyl group Better tyrosinase substrate than tyrosine; used in advanced chemo-thermo-immunotherapy [4] [5].
Cyclohexylacetamide (Compound 11) [2] Bulky, lipophilic acyl group Displayed highest cytotoxicity in a series of analogues; IC₅₀ values comparable to cisplatin [2].
Cyclohexylcarboxamide (Compound 10) [2] Bulky, lipophilic acyl group High cytotoxicity, though slightly less than Compound 11 [2].
2,2-dimethylpropanamide (Compound 6) [2] Branched alkyl chain High cytotoxicity; moderate activity noted in non-tyrosinase cells [2].
Modulate Tyrosinase Activity

Since NAcCAP is a tyrosinase substrate, increasing the enzyme's activity can enhance the drug's effect. Research shows that Theophylline, a cyclic adenosine monophosphate (cAMP) phosphodiesterase inhibitor, can increase tyrosinase activity and potentiate the inhibition of thymidylate synthase by NAcCAP [1].

Implement Combination Therapies

Combining NAcCAP with other treatment modalities can yield synergistic effects and overcome single-agent resistance.

  • Combine with L-dopa: An early in vivo study found that the anti-melanoma effect of 4-S-cysteaminylphenol (the parent compound of NAcCAP) was significantly increased by the concomitant administration of L-dopa and a decarboxylase inhibitor (carbidopa) [6].
  • Combine with Magnetic Hyperthermia (Chemo-Thermo-Immunotherapy): A highly innovative approach conjugates NAcCAP or NPrCAP with magnetite nanoparticles (MNP). This strategy has multiple mechanisms of action as shown in the workflow below.

Start Conjugate NAcCAP/NPrCAP with Magnetite Nanoparticles Step1 Selective uptake by melanoma cells Start->Step1 Step2 Apply Alternating Magnetic Field (AMF) Step1->Step2 Mech1 Chemotherapy: NAcCAP/NPrCAP oxidized by tyrosinase, producing cytotoxic quinones Step2->Mech1 Mech2 Thermal Therapy: MNP generate heat, causing direct cell damage Step2->Mech2 Immune Immunotherapy: Cell death & heat induce HSP expression, activating CD8+ T-cells and anti-tumor immunity Mech1->Immune Mech2->Immune

This combination simultaneously targets melanoma cells through chemotherapy (reactive quinones), thermal therapy (heat from MNP), and immunotherapy (HSP-driven immune activation) [4] [5].

Experimental Protocols for Key Analyses

Here are core methodologies you can adapt to test the efficacy of NAcCAP and its analogues in your models.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This standard assay helps compare the potency of different compounds [3].

  • Cell Lines: Use a panel of human melanoma cell lines with varying tyrosinase activity and melanin content (e.g., SK-MEL-23, C32, MeWo). Include a non-melanoma control.
  • Compound Treatment: Prepare serial dilutions of NAcCAP and the analogues you are testing.
  • Incubation & Assay: Plate cells and treat with compounds for 48-72 hours. Add MTT reagent and incubate for 2-4 hours. Solubilize the formed formazan crystals and measure the absorbance. Calculate IC₅₀ values.
Protocol 2: Evaluating Thymidylate Synthase Inhibition

This protocol assesses a key mechanistic pathway [1].

  • Cell Treatment: Treat pigmented melanoma cells with NAcCAP or its analogues. Optionally, pre-treat cells with a tyrosinase-activating agent like Theophylline.
  • Enzyme Activity Measurement:
    • In situ (in living cells): Measure the incorporation of a radioactive label into DNA.
    • In cell-free extracts: Incubate the drug with thymidylate synthase. To demonstrate tyrosinase-dependence, run parallel reactions with and without purified tyrosinase enzyme. Use reducing agents (dithioerythritol) to confirm the quinone-mediated mechanism.

Future Research Directions

The field is moving towards sophisticated hybrid molecules and delivery systems. One promising area is the development of liposomes loaded with hybrid molecules that combine the targeting of melanogenesis with other cytotoxic agents for improved melanoma management [7].

References

N-acetyl-4-S-cysteaminylphenol oxidation prevention in solution

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Oxidation Context

N-acetyl-4-S-cysteaminylphenol is known for its relatively high stability compared to other depigmenting agents like hydroquinone [1]. Its oxidation is not just a problem to be prevented; it is central to its biological function. The compound acts as a tyrosinase substrate, and its enzymatic oxidation into reactive quinones is the key mechanism behind its selective cytotoxicity toward melanocytes and melanoma cells [2] [3] [4].

The table below summarizes core information about this compound:

Property Description
IUPAC Name This compound [1] [5] [3]
CAS Number 91281-32-2 [5] [3]
Synonyms N-Ac-4-S-CAP [3]
Molecular Formula C10H13NO2S [3]
Molecular Weight 211.28 g/mol [3]
Primary Mechanism Tyrosinase substrate; oxidized to cytotoxic quinones [1] [2] [4]
Key Characteristic More stable and less skin-irritating than hydroquinone [1]

Suggested Stabilization Strategies for Experiments

For experimental settings where premature oxidation in stock solutions must be minimized, consider these general approaches informed by its chemical nature:

  • Control Temperature: Store stock solutions at cool or refrigerated temperatures to slow down chemical and enzymatic degradation processes [3].
  • Protect from Light: Use amber or opaque vials to protect the compound from light-induced degradation, a standard practice for light-sensitive compounds.
  • Adjust pH: The optimal activity of tyrosinase, the enzyme that oxidizes NAcCAP, is pH-dependent. While specific data for NAcCAP is unavailable, buffering the solution to a slightly acidic pH may help suppress non-enzymatic oxidation.
  • Use Antioxidants: Incorporate antioxidants such as ascorbic acid (Vitamin C) or its derivatives into the solution. Ascorbic acid is a recognized antioxidant in melanogenesis pathways and can help scavenge free radicals and reactive oxygen species [6].
  • Optimize Solvent and Formulation: One study used a 4% concentration of NAcCAP in an oil-in-water emulsion [1]. The emulsion system itself may offer a protective microenvironment that enhances the compound's stability.

Experimental Workflow for Stability Testing

This workflow can help you systematically test the effectiveness of different stabilization methods.

Start Prepare Stock Solution of NAcCAP A1 Apply Stabilization Strategy (e.g., Antioxidant, pH buffer, dark) Start->A1 A2 Store under Accelerated Stability Conditions (Time, Temperature, Light) A1->A2 A3 Analyze Sample Integrity (HPLC, Color change, Biological activity assay) A2->A3 A4 Compare vs. Control (Unstabilized solution) A3->A4 A5 Optimize & Validate Optimal Method A4->A5

Frequently Asked Questions

Why does this compound oxidize, and is this always undesirable?

No, it is not always undesirable. The compound is designed to be a substrate for the enzyme tyrosinase [2]. Oxidation is its intended mechanism of action inside active melanocytes and melanoma cells, where it is converted into cytotoxic quinones that lead to cell death [3] [4]. The goal in solution stabilization is to prevent premature oxidation before it is applied to its biological target.

What are the signs that my this compound solution has oxidized?

You might observe a color change, likely darkening or the formation of a pigmented product. One study noted that upon exposure to tyrosinase, the compound forms a melanin-like pigment [1].

I am using this compound for in vitro cell culture studies. What is the most critical parameter to control?

For cell-based assays, the most critical factor is often confirming that the observed effects (e.g., cytotoxicity) are due to the intended, enzyme-driven oxidation within melanocytic cells, and not from non-specific degradation of your stock solution. Using a freshly prepared solution and including proper control groups is essential.

References

N-acetyl-4-S-cysteaminylphenol dosing frequency for maintenance therapy

Author: Smolecule Technical Support Team. Date: February 2026

Current Evidence on N-acetyl-4-S-cysteaminylphenol

The table below summarizes the key findings from available studies on NCAP:

Aspect Available Evidence Source
Concentration & Formulation 4% in an oil-in-water emulsion. [1]
Initial Dosing Frequency Daily topical application. [1]
Reported Efficacy Visible changes in 2-4 weeks; marked to moderate improvement in most patients. [1]
Maintenance Dosing Not specified in the identified studies. [1] [2]
Proposed Mechanism Acts as a tyrosinase substrate, selectively targeting melanin-synthesizing cells. [1] [2]

Expert-Recommended Maintenance Framework

While direct data for NCAP is lacking, expert panels and reviews on melasma management suggest a general framework for maintenance therapy after successful initial treatment [3] [4] [5]. This typically involves an intermittent, less frequent application of the depigmenting agent to control relapse.

The following diagram illustrates this phased approach to melasma therapy, which can be adapted for NCAP pending further research:

Start Start Melasma Treatment Phase1 Initial Therapy (Daily application for 8-12 weeks) Start->Phase1 Decision Assessment after Initial Therapy Phase1->Decision Phase2 Maintenance Therapy (Intermittent application (e.g., twice weekly)) Decision->Phase2 Improvement Achieved Monitor Monitor for Relapse Phase2->Monitor Monitor->Decision Re-assess

Based on this framework, a potential maintenance regimen could be application two to three times per week, but this must be validated through future clinical studies specific to NCAP.

Research Gaps and Protocol Considerations

The absence of specific maintenance data for NCAP highlights a significant gap in the clinical literature. To address this in a research setting, consider the following:

  • Comparative Studies: Future experiments could compare different maintenance frequencies (e.g., once vs. twice vs. three times weekly) against a placebo or no-treatment control group. The primary endpoint would be the rate of melasma relapse, measured by standardized tools like the Melasma Area and Severity Index (MASI) over 6 to 12 months [3] [6].
  • Combination Therapy: Research into how NCAP can be sequenced or combined with other non-hydroquinone agents (like tranexamic acid or kojic acid) during maintenance could provide valuable combination protocols [3] [2].
  • Safety Profile: While initial studies note NCAP is less irritating than hydroquinone [1], long-term safety data for intermittent use over many months is still needed.

References

blocking N-acetyl-4-S-cysteaminylphenol toxicity with reducing agents

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Toxicity

Understanding how NCAP becomes toxic is the first step in troubleshooting how to inhibit its deleterious effects.

  • Metabolic Activation: NCAP is a tyrosinase substrate. It is selectively taken up by melanocytes and melanoma cells, where the enzyme tyrosinase oxidizes it [1] [2].
  • Cytotoxic Species: This oxidation leads to the formation of highly reactive o-quinone metabolites [3].
  • Mode of Toxicity: These o-quinones are electrophilic and exert cytotoxicity by depleting cellular antioxidants and conjugating with crucial cellular nucleophiles, primarily sulfhydryl groups (-SH) on proteins and enzymes [4]. This binding disrupts cellular function and can lead to apoptosis and cell death [1] [5].

The table below summarizes the key molecules involved in this pathway.

Molecule Role in NCAP Toxicity
Tyrosinase Enzyme that oxidizes NCAP, initiating its metabolic activation [1] [3].
o-Quinone Metabolites Highly reactive, cytotoxic species generated from NCAP oxidation [3].
Sulfhydryl (Thiol) Groups Cellular nucleophiles (e.g., in proteins, glutathione) that are targeted by o-quinones, leading to cell damage [4].
Glutathione (GSH) Major cellular antioxidant and thiol pool that protects against oxidative and electrophilic stress [3].

This mechanism suggests that a primary strategy for blocking toxicity is to support the cell's natural defenses against these reactive quinones.

Strategies to Block Toxicity with Reducing Agents

Based on the mechanism, here are targeted troubleshooting strategies for researchers aiming to mitigate NCAP toxicity in experimental settings.

FAQ: How can I protect my cell cultures from NCAP-induced cytotoxicity?

A: Bolster intracellular glutathione and consider NRF2 activation. The transcription factor NRF2 is a master regulator of cytoprotective genes, including those for glutathione biosynthesis and utilization [3]. Evidence shows that knockdown of NRF2 sensitizes melanocytic cells to NCAP and related phenols, indicating that the native NRF2 pathway is a key protective mechanism [3]. Furthermore, the xCT transporter (encoded by Slc7a11), another NRF2 target, is critical for cystine transport—a rate-limiting step for glutathione synthesis. Knockdown of Slc7a11 also increases sensitivity to some phenolic compounds [3].

Troubleshooting Guide: High Background Cell Death in Assays

  • Problem: Excessive cell death in negative controls or at low NCAP doses, complicating data interpretation.
  • Potential Solution: Pre-treat cells with low concentrations of a known NRF2 activator (e.g., sulforaphane) several hours before NCAP exposure to upregulate the endogenous defense system.
  • Experimental Note: The efficacy of this approach may vary based on your specific cell line and its baseline tyrosinase and NRF2 activity.
FAQ: Can I directly quench the toxic o-quinones?

A: Yes, by providing exogenous thiols or other reducing agents. The o-quinones generated from NCAP are highly electrophilic and readily bind to sulfhydryl groups [4]. You can outcompete this binding to critical cellular proteins by providing an alternative, sacrificial pool of thiols.

Protocol: Evaluating Reducing Agents for Toxicity Blockade This protocol outlines a method to test the efficacy of different reducing agents.

  • Cell Preparation: Plate melanocytic cells (e.g., B16BL6 or primary human melanocytes) in a 96-well format.
  • Agent Preparation: Prepare solutions of candidate reducing agents in your culture medium. Consider testing:
    • N-acetylcysteine (NAC): A precursor to glutathione.
    • Reduced Glutathione (GSH): The antioxidant itself.
    • Dithiothreitol (DTT): A strong reducing agent.
  • Pre-treatment: Apply the reducing agents to cells 1-2 hours before adding NCAP.
  • Co-treatment: Add NCAP at your desired experimental concentration.
  • Viability Assay: After an appropriate incubation period (e.g., 24-72 hours), measure cell viability using an MTT, WST-1, or similar assay.
  • Data Analysis: Compare viability in wells with "NCAP + Reducing Agent" versus "NCAP alone." A significant increase in viability indicates successful toxicity blockade.

Pathway and Workflow Diagrams

The following diagrams visualize the core mechanisms and experimental strategies discussed.

G NCAP NCAP OQuinone OQuinone NCAP->OQuinone Oxidation Tyrosinase Tyrosinase Tyrosinase->OQuinone Catalyzes CellularDamage Cellular Damage & Cell Death OQuinone->CellularDamage Pathway 1 Conjugate Inert Conjugate OQuinone->Conjugate Pathway 2 (Blockade) GSH Glutathione (GSH) & Other Thiols GSH->OQuinone Quenches GSH->Conjugate NRF2 NRF2 DefenseGenes Antioxidant & GSH Biosynthesis Genes NRF2->DefenseGenes Activates DefenseGenes->GSH Increases

Diagram 1: Mechanism of NCAP Toxicity and Defense. NCAP is oxidized by tyrosinase into a reactive o-quinone. This metabolite can cause cellular damage (Pathway 1). Protection is achieved by quenching the o-quinone with reducing agents like glutathione to form an inert conjugate (Pathway 2). The NRF2 pathway can be boosted to enhance this natural defense.

G Start Start PlateCells Plate melanocytic cells Start->PlateCells Pretreat Pre-treat with Reducing Agent PlateCells->Pretreat AddNCAP Add NCAP Pretreat->AddNCAP Assay Measure Cell Viability AddNCAP->Assay Compare Compare to NCAP-only control Assay->Compare Result Result Compare->Result

Diagram 2: Workflow for Testing Reducing Agents. This experimental flowchart outlines the key steps for evaluating the efficacy of a reducing agent in blocking NCAP toxicity in a cell-based assay.

Key Considerations for Your Research

When designing your experiments, please keep the following in mind:

  • Specificity of Effect: Any intervention to block toxicity (especially boosting general defenses like NRF2) could potentially reduce the intended therapeutic effect of NCAP on melanoma cells. Your experimental design should carefully account for this.
  • Agent Selection: The choice of reducing agent (e.g., NAC vs. GSH) may depend on its cell permeability and stability in your culture medium. It may be necessary to test several agents.
  • Cell Line Variability: The response can be highly dependent on the cell line used, particularly its levels of tyrosinase and inherent antioxidant capacity [3].

References

N-acetyl-4-S-cysteaminylphenol treatment duration guidelines

Author: Smolecule Technical Support Team. Date: February 2026

N-acetyl-4-S-cysteaminylphenol: Mechanism & Initial Data

Q: What is the mechanism of action of this compound? this compound is a phenolic thioether compound that acts as a substrate for the enzyme tyrosinase [1]. Its depigmenting effect is selectively cytotoxic to melanocytes that are actively producing melanin (eumelanin) [2]. The proposed mechanism involves:

  • Tyrosinase Activation: Upon entering melanocytes, the compound is oxidized by tyrosinase [1].
  • Toxic Metabolite Formation: This oxidation leads to the production of highly reactive and toxic o-quinone metabolites within the cell [3].
  • Melanocyte Destruction: These toxic metabolites cause progressive damage to melanocytes, including swelling of organelles, nuclear condensation, and cytoplasmic vacuolation, ultimately leading to cell necrosis [2].

This mechanism is shared by a class of chemicals possessing a p-substituted phenol moiety, such as monobenzone and rhododendrol, which are known to induce chemical leukoderma [3]. The specificity for melanin-producing cells makes it a candidate for managing hyperpigmentation disorders.

Q: What is the known treatment duration for this compound? A clinical study from 1991 provides the most direct evidence for treatment duration. The following table summarizes the key findings from that study:

Parameter Details
Study Type Retrospective observation of 12 patients with melasma [1].
Formulation Used 4% this compound in an oil-in-water emulsion [1].
Application Frequency Daily topical application [1].
Time to Initial Visible Change 2 to 4 weeks [1].
Reported Treatment Outcomes Complete loss of melasma lesions (8% of patients), marked improvement (66%), or moderate improvement (25%) [1].

It is important to note that this study did not report a specific maximum treatment duration or provide long-term maintenance guidelines. The available data primarily supports the initial treatment phase.

Experimental Protocols & Research Models

Q: What are some relevant experimental models for studying this compound? For research purposes, the following cell-based models and methodologies can be used to evaluate the tyrosinase-mediated effects of this compound and similar compounds.

Cell-Based Cytotoxicity Assay Protocol This protocol is adapted from recent research on evaluating leukoderma-inducing phenols [3].

  • Cell Culture:

    • Use mouse melanoma cell lines such as B16BL6 or B16-4A5.
    • Maintain B16BL6 cells in RPMI1640 medium and B16-4A5 cells in Dulbecco’s Modified Eagle’s Medium (DMEM), both supplemented with 10% Fetal Bovine Serum (FBS) [3].
  • Enhancing Assay Sensitivity (NRF2 Knockdown):

    • B16BL6 cells show varying sensitivity to different phenolic compounds. To enhance the assay's sensitivity and consistently observe tyrosinase-dependent cytotoxicity, consider knocking down the transcription factor Nrf2.
    • Transfection: Plate cells directly into a transfection mixture containing Lipofectamine RNAiMAX and siRNA targeting mouse Nfe2l2 (the gene encoding Nrf2). A negative control siRNA should be used in parallel [3].
    • This knockdown represses cytoprotective factors, making the cells more susceptible to the toxic o-quinone metabolites.
  • Compound Treatment & Viability Assessment:

    • After transfection (e.g., 24 hours), treat the cells with this compound and incubate for a defined period.
    • Measure cell viability using a standard cytotoxicity assay (e.g., MTT, MTS). A significant decrease in viability in the test group compared to the control indicates tyrosinase-dependent cytotoxicity [3].

The relationship between the experimental components and the mechanism can be visualized as follows:

G Phenol This compound Tyrosinase Tyrosinase Enzyme Phenol->Tyrosinase Oxidation Quinone Reactive o-Quinone Metabolites Tyrosinase->Quinone Cytotoxicity Melanocyte Cytotoxicity Quinone->Cytotoxicity Enhanced_Effect Enhanced Cytotoxic Effect Cytotoxicity->Enhanced_Effect NRF2_Knockdown NRF2 Knockdown (siRNA) NRF2_Knockdown->Enhanced_Effect Sensitizes

Troubleshooting & Key Considerations

Q: Our cell-based assay is not showing consistent cytotoxicity. What could be the reason?

  • Cell Line Sensitivity: Different melanocyte and melanoma cell lines have varying innate sensitivities to phenolic compounds like this compound [3]. The B16BL6 line may be a more sensitive model due to its higher tyrosinase expression compared to B16-4A5 cells [3].
  • Cytoprotective Factors: High levels of cellular glutathione or constitutive activation of the KEAP1/NRF2 pathway can protect cells from the toxic quinone metabolites, masking the cytotoxic effect [3]. As noted in the protocol above, knocking down NRF2 or inhibiting glutathione synthesis can augment cytotoxicity and improve assay sensitivity [3].

Q: What are the main safety and stability advantages of this compound over hydroquinone? According to the initial clinical study, this compound was reported to be much more stable and less irritating to the skin than hydroquinone [1]. Hydroquinone is known to be unstable and can cause local irritation and dermatitis after prolonged use at high concentrations, whereas this compound was developed to offer a better alternative [1].

Research Summary

  • Established Efficacy: A foundational clinical study demonstrates that a 4% formulation can improve melasma within weeks of daily use [1].
  • Clear Mechanism: It acts as a tyrosinase substrate, generating cytotoxic quinones that selectively destroy active melanocytes [1] [2].
  • Research Gaps: The current public literature lacks detailed, long-term treatment guidelines, including optimal total duration, maintenance regimens, and relapse rates. These aspects require further investigation.

References

N-acetyl-4-S-cysteaminylphenol versus hydroquinone efficacy melasma

Author: Smolecule Technical Support Team. Date: February 2026

Side-by-Side Comparison

Feature N-acetyl-4-S-cysteaminylphenol (NCAP) Hydroquinone (HQ)
Mechanism of Action Acts as an alternative substrate for tyrosinase, leading to the production of cytotoxic metabolites that reduce the number of functioning melanocytes and melanosome transfer [1] [2]. Competitive inhibition of tyrosinase, inhibition of melanosome formation and maturation, and induction of melanocyte necrosis [3] [4] [2].
Efficacy Data A retrospective study (1991, n=12) reported complete loss of melasma in 8%, marked improvement in 66%, and moderate improvement in 25% of patients using a 4% formulation [1]. Considered the historical gold standard [4] [2]. A 2020 RCT (n=40) found 4% HQ reduced mMASI scores by 53% after 120 days [5].
Safety Profile Described as less irritating to the skin than HQ and more stable in formulation [1] [2]. Common side effects include skin irritation, erythema, and contact dermatitis [4]. Long-term use (>5% conc.) can cause exogenous ochronosis (blue-black pigmentation) and confetti-like hypopigmentation [3] [4] [2].
Stability Reported to be more stable than HQ in formulation [1] [2]. Known to oxidize easily, turning brown and becoming ineffective if not stored properly [4].
Regulatory Status Not widely banned; discussed in literature as a newer agent [1] [2]. Banned in cosmetic over-the-counter products in the EU, Japan, and other countries; its safety is under scrutiny by the FDA [4] [2].

Mechanisms of Action Explained

The following diagram illustrates the distinct biochemical pathways through which each agent inhibits melanin production.

Key Experimental Data and Protocols

Study Objective Participant Details Treatment Protocol Assessment Methods & Key Outcomes

| Investigate NCAP efficacy & safety [1] | 12 patients with melasma. | Application: 4% this compound in an oil-in-water emulsion, applied daily. Duration: Not explicitly stated, but visible changes were noted in 2-4 weeks. | Assessment: Retrospective clinical observation. Outcomes: 8% complete loss, 66% marked improvement, 25% moderate improvement of lesions. Noted as stable and less irritating than HQ. | | Compare 5% Cysteamine vs. 4% Hydroquinone [5] | 40 women with facial melasma. | Application: Cysteamine (5%) or Hydroquinone (4%) applied nightly. Both groups used tinted sunscreen (SPF 50). Duration: 120 days. Design: Quasi-randomized, multicenter, evaluator-blinded trial. | Assessment: mMASI score, MELASQoL, colorimetric luminosity, Global Aesthetic Improvement Scale via photographs. Outcomes: HQ superior in reducing mMASI (53% vs 38%) and MELASQoL. Both effective for depigmentation; cysteamine was safe and well-tolerated. |

Research Context and Insights

  • The Cysteamine Connection: this compound is a precursor to cysteamine (β-mercaptoethylamine) [6]. Cysteamine has become the subject of more recent and extensive clinical research as a depigmenting agent. The safety and efficacy data for topical cysteamine cream are highly relevant to understanding the potential of this class of compounds [5] [6].
  • Position in Treatment Paradigms: Expert guidelines consistently position hydroquinone-based triple combinations (with a retinoid and a corticosteroid) as first-line therapy for melasma due to their high efficacy [3]. Agents like NCAP or cysteamine are generally considered alternatives for patients who experience irritation from HQ, cannot use it long-term due to safety concerns, or have resistant melasma [1] [2] [6].

Conclusion for Research and Development

  • Consider this compound/Cysteamine as a safer alternative to HQ for patients with irritation or concerns about long-term HQ use. Its distinct mechanism and favorable stability are key advantages [1] [2].
  • Acknowledge that HQ currently has more robust efficacy data, and it remains a benchmark in treatment efficacy that newer agents are measured against [5] [4].
  • Focus research on direct comparisons and combination therapies to better define the role of NCAP/cysteamine in modern melasma management protocols.

References

N-acetyl-4-S-cysteaminylphenol comparison 4-S-cysteaminylphenol cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Key Differences

The table below summarizes the fundamental properties of these two phenolic thioether amines.

Feature N-Acetyl-4-S-cysteaminylphenol (N-Ac-4-S-CAP) 4-S-cysteaminylphenol (4-S-CAP)
Structure Acetylated derivative of 4-S-CAP [1] Parent compound, a sulfur-containing tyrosine analog [2]
Primary Mechanism Prodrug activated by tyrosinase; cytotoxic after oxidation to quinones [1] Direct substrate for tyrosinase; cytotoxic after oxidation to quinones [2]
Key Characteristics More stable and less irritating to skin than hydroquinone [1] Selective incorporation into melanoma tissue; profound inhibition of DNA synthesis in pigmented cells [2]
Therapeutic Applications Investigational depigmenting agent for melasma [1]; Investigational anti-melanoma agent [3] Investigational anti-melanoma agent [2]

Comparison of Cytotoxicity Data

The following table consolidates key experimental findings on the cytotoxic effects of both compounds from various studies. The "Relative Cytotoxicity" should be interpreted within the context of each specific study.

Compound Test System (Cell Line) Key Findings on Cytotoxicity & Selectivity Experimental Method
N-Ac-4-S-CAP 10 human melanoma & neuroblastoma cell lines [3] Cytotoxic to multiple lines; most effective in SK-MEL-23 (high tyrosinase); sensitive lines also included some with low tyrosinase, suggesting additional mechanisms. MTT Assay
N-Ac-4-S-CAP Human patients with melasma [1] Topical application led to complete loss or marked improvement of melasma in most patients; depigmentation associated with decreased functioning melanocytes. Clinical Observation
N-Ac-4-S-CAP Black mouse hair follicles [4] Caused 98% depigmentation; specific cytotoxic effect on melanocytes actively producing eumelanin, leading to cell necrosis. Histological & Electron Microscopy
4-S-CAP B16 melanoma cell lines (varying pigmentation) [2] Killing effect highly dependent on melanin synthesis/tyrosinase; effective in heavily melanised cells, less in moderate, none in amelanotic or non-melanoma cells. Thymidine Incorporation Assay
4-S-CAP Mouse B16 melanoma cells in vitro and in vivo [5] Showed selective anti-melanoma effects; when loaded into magnetite cationic liposomes, combined cytotoxicity with hyperthermia showed synergistic effects. Trypan Blue Exclusion & In Vivo Tumor Models

The following diagram illustrates the general mechanism of action shared by these compounds, leading to their selective cytotoxicity in melanocytic cells.

G Compound Phenolic Thioether Amine (4-S-CAP or N-Ac-4-S-CAP) Tyrosinase Tyrosinase Enzyme (Highly expressed in melanoma) Compound->Tyrosinase  Acts as substrate oQuinone Reactive o-Quinone Metabolite Tyrosinase->oQuinone  Oxidation Cytotoxicity Cytotoxic Effects oQuinone->Cytotoxicity DNA Inhibition of DNA Synthesis Cytotoxicity->DNA Organelles Damage to Cellular Organelles Cytotoxicity->Organelles Necrosis Melanocyte Cell Death (Necrosis/Apoptosis) DNA->Necrosis Organelles->Necrosis Selectivity Selective Toxicity to Melanocytic Cells Necrosis->Selectivity


Detailed Experimental Protocols

To help you interpret the data, here are details on the key experimental methods cited in the literature.

  • MTT Assay for Cell Viability [3]: This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan absorbance in treated groups indicates cytotoxicity or reduced cell proliferation.
  • Trypan Blue Exclusion for Cell Viability [5]: This method distinguishes between live and dead cells based on membrane integrity. Trypan blue dye is excluded by live cells with intact membranes but penetrates and stains dead cells with compromised membranes. The number of unstained (viable) and blue (non-viable) cells are counted manually or with an automated cell counter.
  • Assessment of DNA Synthesis [2]: The cytotoxic mechanism of 4-S-CAP was probed by measuring the incorporation of radioactive thymidine into DNA. A profound inhibition of thymidine incorporation in pigmented melanoma cells suggested that the compound's metabolite specifically targets DNA synthesis, likely by conjugating with and inhibiting enzymes like DNA polymerase.

Key Insights for Researchers

  • Mechanism Beyond Tyrosinase: While tyrosinase activity is a major activation pathway, evidence suggests that N-Ac-4-S-CAP can also exert cytotoxicity in cell lines with low tyrosinase but high tyrosine hydroxylase activity (e.g., neuroblastoma lines), indicating a potential secondary, non-tyrosinase-mediated mechanism [3].
  • Combination Therapy Potential: 4-S-CAP has been successfully incorporated into a nanomedicine platform (magnetite cationic liposomes). This allows for a powerful combination of targeted chemotherapy and intracellular hyperthermia, which has shown synergistic effects in destroying melanoma cells in vivo [5].
  • Stability and Irritation Profile: N-Ac-4-S-CAP was developed as a more stable and less skin-irritating alternative to hydroquinone, making it a candidate for topical applications like depigmentation therapy for melasma [1].

References

N-acetyl-4-S-cysteaminylphenol skin irritation versus hydroquinone

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Irritation Profile

The table below summarizes the core characteristics and experimental findings regarding the irritation and efficacy of both compounds.

Feature N-acetyl-4-S-cysteaminylphenol Hydroquinone
Chemical Class Phenolic thioether [1] Dihydric phenol [2]
Primary Mechanism Acts as an alternative substrate for tyrosinase, leading to the production of a melanin-like pigment [1]. Competitively inhibits the tyrosinase enzyme, damaging melanosomes and melanocytes via semiquinone free radicals [2].
Skin Irritation (Evidence) Described as "less irritating to the skin than hydroquinone" [1]. Known to cause mild to moderate irritant contact dermatitis, especially at concentrations above 4% [3] [4].
Typical Study Concentration 4% in an oil-in-water emulsion [1]. 2% to 4%; higher concentrations increase efficacy and irritation risk [3] [2].
Key Advantage Specificity to melanin-synthesizing cells and greater stability [1]. Considered the historical "gold standard" for efficacy [2].
Key Safety Concern Based on available studies, no significant irritation was reported [1]. Exogenous ochronosis (blue-black discoloration) with prolonged use, particularly with high concentrations [3] [4] [2].

Experimental Data and Protocols

For a research audience, the following details the key experimental setups from which the comparative data is derived.

Studies on this compound
  • Experimental Protocol: A retrospective observation study involved 12 patients with melasma applying a 4% formulation of this compound in an oil-in-water emulsion base daily [1].
  • Efficacy Outcomes: The study reported complete loss of melasma in 8% of patients, marked improvement in 66%, and moderate improvement in 25%. Visible depigmentation was observed within 2 to 4 weeks [1].
  • Irritation & Safety Findings: The study concluded that this compound is "much more stable and less irritating to the skin than hydroquinone" [1]. The depigmentation was associated with a decrease in functioning melanocytes and melanosome transfer, indicating a targeted mechanism [1].
Studies on Hydroquinone
  • Irritation Data: Hydroquinone is well-documented to cause irritant contact dermatitis, with symptoms including erythema, stinging, and xeroderma [3]. The risk of irritation is directly related to the concentration used [2].
  • Clinical Use Protocol: Standard use involves applying a thin layer to affected areas twice daily for 3-6 months. A test on a 1 cm area is recommended before wider application to check for irritation [4]. Treatment should be discontinued if significant redness, scaling, or itching occurs [4].
  • Long-Term Risk: A major concern is exogenous ochronosis, a difficult-to-treat discoloration more frequently seen with long-term use of high-concentration products [3] [4] [2].

Melanogenesis Signaling Pathway and Drug Targets

The following diagram illustrates the melanogenesis pathway and the specific points targeted by hydroquinone and this compound, providing context for their mechanisms.

Key Takeaways for Drug Development

  • Safety as a Differentiator: The primary advantage of this compound is its markedly lower potential for causing skin irritation, addressing a significant limitation of hydroquinone therapy [1].
  • Mechanistic Specificity: While both agents target tyrosinase, this compound acts as an alternative substrate, which may contribute to its specificity for melanocytes and reduced cytotoxic effects on non-target cells [1].
  • Research Landscape: The search for hydroquinone alternatives is active, with other agents like cysteamine also being investigated for a balance of efficacy and tolerability [5]. However, the body of clinical evidence for this compound, while promising, is derived from smaller-scale studies [1] [6].

References

N-acetyl-4-S-cysteaminylphenol in vivo antimelanoma effect assessment

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

NAcCAP is a sulfur-containing tyrosine analog designed to exploit the melanogenesis pathway for selective melanoma targeting [1].

  • Molecular Action: It is a substrate for the enzyme tyrosinase, which is highly expressed in melanocytes and melanoma cells. Tyrosinase oxidizes NAcCAP, leading to the production of highly reactive ortho-quinones and free radicals within the cell. These reactive compounds are directly cytotoxic, inducing apoptosis and cell death [1] [2].
  • Selectivity: The reliance on tyrosinase activation provides a therapeutic window, as this enzyme is predominantly active in pigment-producing cells. This allows NAcCAP to target melanoma cells selectively while minimizing damage to other healthy tissues [1].

The following diagram illustrates this targeted mechanism and its cytotoxic consequences.

G NAcCAP N-acetyl-4-S-cysteaminylphenol (NAcCAP) Tyrosinase Tyrosinase (in melanoma cell) NAcCAP->Tyrosinase Enters cell Oxidation Oxidation Reaction Tyrosinase->Oxidation Quinones Reactive o-Quinones Oxidation->Quinones ROS Free Radicals / ROS Oxidation->ROS Cytotoxicity Cytotoxicity & Apoptosis Quinones->Cytotoxicity ROS->Cytotoxicity MelanomaCellDeath Melanoma Cell Death Cytotoxicity->MelanomaCellDeath

Supporting Experimental Evidence

Key in vitro experiments establish the foundation for its antimelanoma activity.

  • Cytotoxicity Assays: NAcCAP demonstrates dose-dependent cytostatic and cytocidal effects on human melanotic melanoma cell lines [3].
  • Mechanistic Confirmation: Cytotoxicity is primarily due to the generation of reactive oxygen species (ROS) following the compound's oxidation by tyrosinase [2].
  • Selective Uptake: Whole-body autoradiography in mice confirms that radiolabeled NAcCAP and its analogs selectively accumulate in melanoma tissues but not in most other organs, underpinning its targeted nature [1].

Experimental Protocol Summary

A typical in vivo efficacy study involves the following steps [4] [3]:

  • Animal and Tumor Model: Use immunocompetent C57BL/6J mice. Implant B16 mouse melanoma cells subcutaneously into the flank.
  • Treatment Groups: Randomize mice into groups: vehicle control, NAcCAP treatment, and potentially a combination group (e.g., with L-dopa).
  • Dosing: Administer the compound (e.g., via subcutaneous injection) once a tumor is palpable. A reference dose for the related compound NPrCAP is 300 mg/kg [3].
  • Duration: Treat daily for a defined period, often 10-14 days [3].
  • Endpoint Measurements:
    • Tumor Volume: Measure regularly with calipers. Calculate volume using the formula: (width² × length) / 2.
    • Survival: Record the lifespan of the animals post-tumor inoculation.
    • Toxicology: Monitor body weight and signs of systemic toxicity.

Comparison with Related Compounds

Researchers have developed several analogs to improve properties. The most notable is N-Propionyl-4-S-cysteaminylphenol (NPrCAP), which shows enhanced performance.

  • Increased Hydrophobicity: The propionyl group makes NPrCAP more hydrophobic than NAcCAP, which is believed to improve cellular uptake [3].
  • Enhanced Efficacy: In a direct comparison, NPrCAP was more effective than NAcCAP at increasing the life span of mice bearing B16 melanoma [3].
  • Advanced Applications: NPrCAP has been conjugated to magnetite nanoparticles to develop a novel chemo-thermo-immunotherapy, combining targeted chemotherapy with magnetic hyperthermia to induce a potent anti-tumor immune response [2].

Research Context and Current Status

NAcCAP represents a classic approach to melanoma therapy by targeting a unique metabolic pathway. While this is a powerful strategy, the field has since evolved.

  • Historical Benchmark: NAcCAP and its derivatives are well-characterized research compounds that established the "melanogenesis-based" targeting principle [1] [3].
  • Current Melanoma Pipeline: Current clinical development is dominated by immunotherapies and other targeted agents. The table below lists some leading investigational therapies for advanced melanoma as of 2025.
Drug Name Company Mechanism of Action Latest Phase (2025)
Vusolimogene oderparepvec (RP1) Replimune Oncolytic virus (HSV-based) Registration [5]
IO102-IO103 IO Biotech Immune-modulating cancer vaccine (targets IDO/PD-L1) Phase III [5] [6]
BNT111 BioNTech SE mRNA-based cancer vaccine (targets melanoma antigens) Phase II [5] [6]
Botensilimab Agenus Multifunctional anti-CTLA-4 antibody Phase I [5]

The search results do not indicate that NAcCAP itself is currently in active clinical development. Its primary relevance today lies in its role as a foundational agent for a targeted approach and as a scaffold for developing new technologies, like the NPrCAP-magnetite conjugate [2].

References

Clinical Efficacy of N-acetyl-4-S-cysteaminylphenol in Melasma

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings from a 1991 clinical study that evaluated a 4% formulation of NCAP for melasma [1].

Evaluation Parameter Results (12 patients after daily application)
Study Type Retrospective observation
Formulation 4% NCAP in an oil-in-water emulsion
Complete loss of lesions 1 patient (8%)
Marked improvement 8 patients (66%)
Moderate improvement 3 patients (25%)
Time to visible change 2 to 4 weeks
Proposed Mechanism Decrease in functioning melanocytes and melanosome transfer; acts as a tyrosinase substrate [1].

Mechanism of Action and Experimental Evidence

N-acetyl-4-S-cysteaminylphenol is a phenolic thioether compound that targets active melanocytes through a specific mechanism.

G NCAP Mechanism of Action NCAP N-acetyl-4-S- cysteaminylphenol (NCAP) Tyrosinase Tyrosinase Enzyme NCAP->Tyrosinase  Acts as alternative substrate CytotoxicMetabolite Cytotoxic Metabolite (e.g., Quinone) Tyrosinase->CytotoxicMetabolite  Enzymatic conversion MelanocyteDeath Selective Melanocyte Necrosis CytotoxicMetabolite->MelanocyteDeath  Generates free radicals  and oxidative stress Depigmentation Clinical Depigmentation MelanocyteDeath->Depigmentation

This mechanism is inferred from the described activity of NCAP and related compounds [1] [2].

Supporting experimental data for this mechanism comes from pre-clinical studies. Research on black mice demonstrated that NCAP has selective cytotoxic effects on follicular melanocytes actively producing eumelanin. Electron microscopy revealed progressive destruction of these cells, including swelling of organelles and nuclear condensation, culminating in cell necrosis, while surrounding keratinocytes remained unaffected [2].

Comparison with Alternative Depigmenting Agents

The table below places NCAP in context with other common topical treatments for melasma, highlighting its potential advantages and disadvantages based on the available literature.

Agent Mechanism of Action Key Efficacy Findings Advantages Disadvantages & Adverse Effects
This compound (NCAP) Tyrosinase substrate; selective melanocytotoxicity [1] [2]. Marked to moderate improvement in 91% of patients (1991 study) [1]. More stable and less skin irritation than HQ; specific to melanin-synthesizing cells [1]. Limited long-term and large-scale clinical data.
Hydroquinone (HQ) Inhibits tyrosinase; damages melanosomes and melanocytes [3] [4]. Gold standard; well-established efficacy [4] [5]. Highly effective, especially in combinations [3]. Irritation, exogenous ochronosis (especially in dark skin), potential for guttate leukoderma, and safety controversies [3] [4] [5].
Azelaic Acid Competitive tyrosinase inhibition; cytotoxic to abnormal melanocytes [4]. 20% Azelaic acid equivalent to 4% HQ in one study [4]. Selective for hyperactive melanocytes; good safety profile [4]. Can cause itching, burning, and erythema [4].
Kojic Acid Tyrosinase inhibition via chelation of copper [5]. Often used in combination with HQ and glycolic acid for enhanced effect [5]. Natural origin. Known to cause contact dermatitis and has limited stability [5].
Cysteamine Not fully elucidated; likely antioxidant and tyrosinase inhibition [6]. Recent studies show significant efficacy vs. placebo and comparable results to 4% HQ [6]. Recent studies show good efficacy and tolerability [6]. Can cause transient redness and a sulfurous odor.

Experimental Protocol Overview

For reference, here is a summary of the methodology from the key 1991 clinical study on NCAP [1]:

  • Study Design: Retrospective observation of 12 patients with melasma.
  • Intervention: Topical application of a 4% this compound preparation in an oil-in-water emulsion base.
  • Application Frequency: Daily.
  • Assessment Method: Clinical evaluation of melasma lesions, noting the degree of improvement. The depigmentation effect was also associated with histological findings showing a decrease in functioning melanocytes and melanosome transfer.

Key Insights for Professionals

  • Potential Niche: NCAP's proposed mechanism of selective cytotoxicity could offer a targeted approach for melasma with potentially fewer side effects like irritation compared to hydroquinone [1].
  • Significant Data Gap: The most direct clinical evidence for NCAP in melasma is over three decades old. The field has since evolved, with cysteamine (a compound with a somewhat similar name but different structure) emerging as a well-researched, potent alternative to hydroquinone in recent years [6].
  • Research Opportunity: The promising but dated data on NCAP indicates a clear opportunity for new, rigorous clinical trials to reassess its efficacy and safety against modern first-line therapies.

References

×

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

211.06669983 Da

Monoisotopic Mass

211.06669983 Da

Heavy Atom Count

14

Other CAS

91281-32-2

Wikipedia

N-Acetyl-4-S-cysteaminylphenol

Dates

Last modified: 08-15-2023

Explore Compound Types